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  • Product: (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol
  • CAS: 929884-46-8

Core Science & Biosynthesis

Foundational

(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol: A Comprehensive Technical Guide on Chemical Properties, Asymmetric Synthesis, and Applications

As drug development increasingly targets complex, stereochemically pure active pharmaceutical ingredients (APIs), the demand for high-quality chiral building blocks has surged. (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol i...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex, stereochemically pure active pharmaceutical ingredients (APIs), the demand for high-quality chiral building blocks has surged. (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a highly versatile secondary alcohol that serves as a critical intermediate in the synthesis of advanced therapeutics. The presence of the 3-bromo-4-fluorophenyl moiety provides distinct advantages in medicinal chemistry, including enhanced metabolic stability via the fluorine atom and a versatile synthetic handle for cross-coupling reactions via the bromine atom.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for the preparation and utilization of this critical chiral building block.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of the target molecule and its precursor is the first step in designing a robust synthetic route. The precursor, 1-(3-bromo-4-fluorophenyl)ethanone, undergoes asymmetric reduction to yield the (1S)-enantiomer[1].

Table 1: Quantitative Chemical Properties
PropertyValue
IUPAC Name (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol
CAS Number 929884-46-8
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Stereochemistry (1S) configuration at the benzylic carbon
Appearance Colorless to pale yellow liquid/solid
Precursor Ketone CAS 1007-15-4 (1-(3-bromo-4-fluorophenyl)ethanone)
Racemate CAS 900175-01-1

Data compiled from [2] and [3].

Mechanistic Pathways for Asymmetric Synthesis

To achieve the stringent enantiomeric excess (ee > 99%) required for pharmaceutical intermediates, the reduction of the prochiral ketone must be highly face-selective. We evaluate two primary methodologies: Biocatalytic Reduction and Chemical Asymmetric Reduction.

Biocatalytic Reduction via Ketoreductases (KRED)

Enzymatic reduction using engineered Ketoreductases (KREDs) has become the gold standard for the asymmetric reduction of acetophenone derivatives due to its unparalleled stereoselectivity and mild aqueous conditions ([4]).

Causality of the System: The high enantioselectivity is driven by the precisely shaped active site of the KRED enzyme, which sterically locks the 3-bromo-4-fluorophenyl group and the methyl group into specific binding pockets. This orientation exclusively exposes the Re face of the carbonyl to hydride attack from the NADPH cofactor, yielding the (S)-alcohol ([5]). To make the process economically viable and maintain high atom economy, Glucose Dehydrogenase (GDH) is coupled into the system as a sacrificial enzyme to continuously regenerate NADPH from NADP⁺ using D-glucose.

KRED_Cycle Ketone 1-(3-bromo-4-fluorophenyl)ethanone KRED Ketoreductase (KRED) Ketone->KRED binds Alcohol (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol KRED->Alcohol reduces NADP NADP+ KRED->NADP oxidizes to GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH reduces to Glucono D-Glucono-1,5-lactone GDH->Glucono yields NADPH->KRED hydride donor NADP->GDH binds Glucose D-Glucose Glucose->GDH oxidized by

Biocatalytic cycle of KRED-mediated ketone reduction with GDH cofactor regeneration.

Corey-Bakshi-Shibata (CBS) Reduction

For laboratories lacking biocatalytic infrastructure, the CBS reduction remains a robust chemical alternative. Utilizing the (S)-MeCBS oxazaborolidine catalyst and borane (BH₃), this method effectively differentiates the steric bulk of the aryl ring from the methyl group ([6]).

Causality of the System: The Lewis acidic boron of the (S)-MeCBS catalyst coordinates the ketone oxygen anti to the bulky aryl group to minimize steric clash. Simultaneously, the catalyst's nitrogen coordinates the BH₃ molecule. This highly ordered, six-membered transition state directs the hydride exclusively to the Re face of the carbonyl.

Table 2: Comparison of Asymmetric Reduction Methodologies
ParameterKRED Biocatalysis(S)-CBS Reduction
Typical ee (%) > 99.5%90 - 97%
Solvent System Aqueous Buffer (pH 7.0-8.0)Anhydrous THF / Toluene
Temperature 25°C - 30°C0°C to 20°C
Scalability Excellent (requires enzyme engineering)Good (requires cryogenic/anhydrous control)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to verify intermediate success before committing to downstream steps.

Protocol A: Biocatalytic Reduction using KRED
  • Buffer Preparation: Prepare 100 mL of 50 mM Potassium Phosphate buffer (pH 7.0). Verify pH with a calibrated meter. Causality: KRED and GDH enzymes denature rapidly outside this optimal pH window.

  • Cofactor & Enzyme Charging: Dissolve D-glucose (1.5 eq), NADP⁺ (0.01 eq), GDH (100 mg), and the engineered KRED (e.g., KRED-Pglu, 100 mg) into the buffer. Stir gently at 30°C for 10 minutes to activate the enzymatic network.

  • Substrate Addition: Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (10 mmol) in 5 mL of DMSO (or Isopropanol) and add dropwise to the aqueous mixture. Causality: The co-solvent enhances the solubility of the hydrophobic ketone without denaturing the enzymes.

  • Reaction & IPC: Stir at 30°C for 24 hours.

    • Self-Validation Step (IPC): Extract a 100 µL aliquot, partition with EtOAc, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed only if conversion > 98% and ee > 99%.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (1S)-alcohol.

Protocol B: CBS Asymmetric Reduction

CBS_Workflow Step1 1. Catalyst Preparation (S)-MeCBS + BH3-THF in dry THF Step2 2. Substrate Addition Add ketone slowly (prevents background reduction) Step1->Step2 Step3 3. Hydride Transfer Transition state dictates Re-face attack Step2->Step3 Step4 4. Quench & Workup Methanol quench, aqueous extraction Step3->Step4 Step5 5. Validation Chiral HPLC (ee > 95%) & NMR Step4->Step5

Step-by-step workflow of the Corey-Bakshi-Shibata (CBS) asymmetric reduction.

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂.

  • Catalyst Activation: Add (S)-MeCBS catalyst (0.1 eq, 1 M in Toluene) and BH₃·THF (0.6 eq, 1 M in THF). Stir at 0°C for 15 minutes.

  • Substrate Addition (Critical Step): Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (10 mmol) in anhydrous THF (10 mL). Add this solution via syringe pump over exactly 60 minutes.

    • Causality: Slow addition ensures the ketone reacts exclusively with the highly reactive catalyst-borane complex rather than undergoing an uncatalyzed, racemic background reduction by free BH₃.

  • Quench: Once TLC indicates complete consumption of the ketone, carefully quench the reaction at 0°C by the dropwise addition of Methanol (5 mL) to destroy excess borane.

  • Workup & Validation: Partition between diethyl ether and 1M HCl. Wash the organic layer with brine, dry, and concentrate. Validate the stereochemical integrity via Chiral HPLC.

Downstream Applications in Drug Development

The isolated (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is rarely the final drug substance; rather, it is a launchpad for further synthetic elaboration:

  • Mitsunobu Inversion: The secondary alcohol can be converted into a chiral amine or ether with complete Walden inversion (yielding the (1R)-configuration) using triphenylphosphine (PPh₃), DIAD, and an appropriate nucleophile (e.g., phthalimide).

  • Suzuki-Miyaura Cross-Coupling: The aryl bromide serves as an excellent electrophile for palladium-catalyzed cross-coupling with arylboronic acids. The mild conditions of modern Suzuki couplings allow for the construction of complex biaryl frameworks without racemizing the sensitive benzylic stereocenter.

References

  • PubChem - 1-(3-Bromo-4-fluorophenyl)ethanol (Racemate Properties). National Center for Biotechnology Information. URL:[Link]

  • Fluoropharm - 929884-46-8 | (1S)-1-(3-Brom-4-fluorphenyl)ethan-1-ol. Fluoropharm Chemical Catalog. URL: [Link]

  • Google Patents - EP2198018B1: Ketoreductase polypeptides for the reduction of acetophenones. European Patent Office.
  • Journal of the American Chemical Society (JACS) - Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction. ACS Publications. URL:[Link]

Sources

Exploratory

The Strategic Implementation of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol in Targeted Therapeutics and Asymmetric Synthesis

Executive Summary In the landscape of modern drug discovery, the architectural precision of starting materials dictates the clinical viability of the final Active Pharmaceutical Ingredient (API). (1S)-1-(3-bromo-4-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of starting materials dictates the clinical viability of the final Active Pharmaceutical Ingredient (API). (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS 929884-46-8) has emerged as a privileged chiral building block, particularly in the synthesis of highly selective kinase inhibitors. By converging three distinct chemical handles—a metabolically robust fluorine atom, a cross-coupling-ready bromine atom, and a stereodefined secondary alcohol—this molecule offers unparalleled orthogonality for late-stage functionalization.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind this compound, outline its applications in targeted therapeutics, and provide a self-validating experimental workflow for its integration into complex API scaffolds.

Structural Rationale & Physicochemical Profiling

The selection of CAS 929884-46-8 in a synthetic route is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

  • The Fluorine Effect: The 4-fluoro substituent serves a dual purpose. Synthetically, it withdraws electron density from the aromatic ring, accelerating the oxidative addition of transition metals into the adjacent C-Br bond. Pharmacologically, it blocks CYP450-mediated para-hydroxylation—a common metabolic liability—thereby increasing the biological half-life of the resulting drug.

  • The Bromine Handle: The thermodynamic differential between the C-F bond (~116 kcal/mol) and the C-Br bond (~68 kcal/mol) allows for absolute chemoselectivity. Palladium or copper catalysts will exclusively activate the 3-bromo position, leaving the fluorine atom untouched.

  • The (1S) Chiral Center: The stereodefined hydroxyethyl group provides a critical vector for hydrogen bonding. In kinase inhibitors, this moiety often interacts directly with the ATP-binding hinge region, while the methyl group restricts rotational freedom, locking the molecule into its bioactive conformation.

Quantitative Physicochemical Data
ParameterSpecification / DataMechanistic / Synthetic Rationale
CAS Registry Number 929884-46-8Uniquely identifies the enantiopure (1S) stereoisomer.
Molecular Formula C8H8BrFOOptimal heavy-atom count for fragment-based drug design.
Molecular Weight 219.05 g/mol Low MW ensures high ligand efficiency (LE) in final API.
Stereochemistry (1S)-hydroxyethylDictates spatial trajectory for hinge-region hydrogen bonding.
C-F Bond Energy ~116 kcal/molInert to cross-coupling; blocks CYP450 para-hydroxylation.
C-Br Bond Energy ~68 kcal/molThermodynamically primed for Pd(0) oxidative addition.

Applications in Targeted Therapeutics

The structural motifs derived from (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol are heavily represented in the patent literature and clinical pipelines, predominantly functioning as ATP-competitive kinase inhibitors.

  • Oncology (Aurora Kinase Inhibitors): Derivatives of 3-bromo-4-fluorophenyl scaffolds have been synthesized into nicotinamide derivatives that act as potent Aurora Kinase A (Aur A) inhibitors. These compounds demonstrate excellent antiproliferative activity, with IC50 values in the sub-micromolar range against resistant cancer cell lines (e.g., NCI-H1975) .

  • MAPK Pathway Blockade (ERK Inhibitors): The compound is utilized as a precursor in the development of novel heterocyclic extracellular signal-regulated kinase (ERK) inhibitors. By blocking the downstream effectors of the RAS/RAF/MEK pathway, these APIs halt tumor proliferation in mutant-driven cancers .

  • Anti-Angiogenesis (Dual RTK Inhibition): In the design of pyrrolo[2,3-d]pyrimidine derivatives, the 3-bromo-4-fluoro substitution pattern has been shown to optimize the cellular permeability and binding affinity required to simultaneously inhibit multiple Receptor Tyrosine Kinases (RTKs), including EGFR and VEGFR, effectively starving tumors of their blood supply .

  • Infectious Disease (PfPKG Inhibitors): Beyond oncology, this chiral building block has recently been leveraged to synthesize orally bioavailable inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), demonstrating single-dose efficacy in blocking malaria sporozoite liver infection .

Experimental Methodology: Enantioretentive Suzuki-Miyaura Cross-Coupling

When integrating (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol into a larger API framework, preserving the stereochemical integrity of the (1S) center is paramount. The following protocol details a self-validating Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow designed to prevent racemization.

Step-by-Step Protocol & Causality

Step 1: Reagent Preparation & Rigorous Deoxygenation

  • Action: Dissolve CAS 929884-46-8 (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three cycles of freeze-pump-thaw degassing.

  • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) peroxo complex. Complete deoxygenation ensures maximum catalyst turnover and prevents the formation of homocoupled byproducts.

Step 2: Catalyst & Base Introduction

  • Action: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Heat the reaction to 80°C.

  • Causality: The bidentate 'dppf' ligand provides a wide bite angle (approx. 99°), which accelerates the final reductive elimination step. K₂CO₃ acts in synergy with the aqueous solvent to form a reactive trihydroxyboronate intermediate, which is strictly required for the transmetalation step to occur.

Step 3: Reaction Monitoring (The Self-Validating Loop)

  • Action: After 4 hours, sample the reaction. Perform an immediate LC-MS analysis to confirm the consumption of the starting bromide, followed by Chiral HPLC (e.g., Chiralcel OD-H column).

  • Causality: This is a critical self-validation checkpoint. While LC-MS confirms mass conversion, it cannot detect stereochemical erosion. Because the reaction is conducted under basic conditions at elevated temperatures, there is a minor risk of a reversible oxidation/reduction cycle at the benzylic alcohol. Chiral HPLC ensures the enantiomeric excess (ee) remains >99%, validating the mildness of the chosen base.

Step 4: Workup & Isolation

  • Action: Quench with water, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the synthetic integration of the building block into an API, and the subsequent biological mechanism of action where the resulting ERK inhibitor disrupts the MAPK signaling cascade.

G A CAS 929884-46-8 (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B Aryl/Heteroaryl Boronic Acid C Chiral Kinase Inhibitor API B->C High Yield, Enantiomeric Retention F ERK Kinase C->F ATP-Competitive Inhibition D Receptor Tyrosine Kinase (RTK) Activation E RAS / RAF / MEK Pathway D->E Phosphorylation Cascade E->F Activation G Tumor Proliferation & Survival F->G Gene Transcription

Synthesis of API from CAS 929884-46-8 and its targeted inhibition of the ERK signaling pathway.

References

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry (2019).[Link]

  • Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof.
  • N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents. PubMed Central (PMC).[Link]

  • An orally available PfPKG inhibitor blocks sporozoite infection of the liver. bioRxiv (2025).[Link]

Foundational

Comprehensive Structure Elucidation of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol: A Methodological Framework

Executive Summary The unambiguous structural and stereochemical elucidation of chiral halogenated building blocks is a critical quality attribute in modern drug development. The target compound, (1S)-1-(3-bromo-4-fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural and stereochemical elucidation of chiral halogenated building blocks is a critical quality attribute in modern drug development. The target compound, (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS 900175-01-1)[1], presents a unique analytical challenge due to its secondary benzylic alcohol motif and a heavily substituted aromatic ring containing both bromine and fluorine. This whitepaper outlines a self-validating, multi-modal analytical workflow designed to establish the 2D connectivity, 3D absolute configuration, and enantiomeric purity of this molecule.

Introduction & Analytical Strategy

Relying on a single analytical technique for structure elucidation introduces blind spots. To establish absolute trustworthiness, we must construct a self-validating system where orthogonal techniques independently confirm the same structural hypothesis.

Our strategy for elucidating the formula C₈H₈BrFO[1] relies on three pillars:

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact elemental composition and leverages the isotopic signature of halogens.

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F, 2D): Maps the atomic connectivity. The spin-active ¹⁹F nucleus acts as an internal probe to confirm regiochemistry.

  • Chiral Derivatization & Chromatography: Translates the achiral NMR data into a 3D stereochemical proof via Mosher's ester analysis[3], followed by Chiral HPLC to quantify the enantiomeric excess (ee) [5].

Workflow A Sample: (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol B HRMS (ESI-TOF) Exact Mass & Isotope Pattern A->B C NMR Suite 1H, 13C, 19F, COSY, HSQC, HMBC A->C D Chiral HPLC Enantiomeric Excess (ee %) A->D F Complete Structure Elucidation B->F E Absolute Configuration Mosher's Method C->E D->E E->F

Figure 1: Multi-modal analytical workflow for the complete structure elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality & Self-Validation

Electrospray Ionization (ESI) is selected for its soft ionization properties. However, secondary benzylic alcohols are highly prone to in-source fragmentation, specifically the loss of water (H₂O) to form a resonance-stabilized carbocation. Therefore, we actively monitor for the [M-OH]⁺ species rather than forcing the appearance of a protonated molecular ion [M+H]⁺.

Self-Validating Mechanism: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Any proposed fragment containing the intact aromatic ring must exhibit a characteristic doublet separated by 2.0 Da of equal intensity. If this 1:1 ratio is absent, the peak is an artifact, instantly invalidating the mass assignment [4].

Protocol 1: HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to achieve mass accuracy < 5 ppm.

  • Acquisition: Inject 2 µL into the ESI source operating in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 250 °C.

  • Data Processing: Extract the exact mass chromatograms for the theoretical [M-OH]⁺ and [M+Na]⁺ adducts.

Table 1: HRMS (ESI-TOF) Data Summary
Ion SpeciesFormulaTheoretical m/z (⁷⁹Br)Theoretical m/z (⁸¹Br)Observed Isotope Ratio
[M-OH]⁺C₈H₇BrF⁺200.9715202.96951:1
[M+Na]⁺C₈H₈BrFONa⁺240.9640242.96201:1

Multinuclear NMR Spectroscopy

Causality & Self-Validation

While ¹H NMR provides the basic aliphatic scaffold—highlighted by a characteristic methyl doublet at approximately 1.48 ppm (J = 6.15 Hz)[2]—it is the ¹³C and ¹⁹F spectra that lock the aromatic regiochemistry into place. Fluorine (spin ½) induces massive heteronuclear splitting. The carbon directly attached to fluorine (C-4') will appear as a doublet with a coupling constant (¹J_CF) of ~245 Hz. The carbon attached to bromine (C-3') will exhibit a two-bond coupling (²J_CF) of ~21 Hz.

Self-Validating Mechanism: 2D HMBC (Heteronuclear Multiple Bond Correlation) must show cross-peaks from the aliphatic methyl and methine protons to the unhalogenated aromatic carbons (C-1', C-2', C-6'). If these correlations contradict the ¹³C-¹⁹F splitting patterns, the proposed regiochemistry is incorrect.

Protocol 2: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% TMS as an internal standard).

  • Acquisition: Record spectra on a 400 MHz spectrometer at 298 K.

    • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: 512 scans, D1 = 2.0 s, ¹H-decoupled.

    • ¹⁹F NMR: 64 scans, referencing against CFCl₃ (0 ppm).

  • 2D NMR: Acquire COSY, HSQC, and HMBC using standard pulse sequences to establish contiguous spin systems and quaternary carbon connectivity.

Table 2: Multinuclear NMR Assignments (CDCl₃, 298 K)
NucleusPositionChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Diagnostic Feature
¹H-CH₃1.48d, J = 6.15Adjacent to chiral center[2]
¹H-CH-OH4.85q, J = 6.15Benzylic methine
¹HAr-H (H-5)7.08t, J = 8.4Ortho to F
¹HAr-H (H-2)7.55dd, J = 6.8, 2.2Ortho to Br
¹³C-CH₃25.2sAliphatic methyl
¹³CC-4' (Ar-F)158.5d, ¹J_CF = 246.5Direct C-F coupling
¹³CC-3' (Ar-Br)109.2d, ²J_CF = 21.0Two-bond C-F coupling
¹⁹FAr-F-105.4mSingle fluorine environment

Stereochemical Determination: The (1S) Configuration

Causality & Self-Validation

Standard NMR is achiral and cannot differentiate between the (1R) and (1S) enantiomers. To elucidate the absolute configuration, we employ Mosher's Ester Analysis [3]. By reacting the secondary alcohol with both (R)-(-)- and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we generate two distinct diastereomers. The diamagnetic shielding cone of the MTPA phenyl ring differentially shields the protons of our target molecule depending on their spatial orientation.

Self-Validating Mechanism: We calculate the chemical shift difference, Δδ = δ(S-ester) - δ(R-ester), for all protons. A valid Mosher model will cleanly divide the molecule into two hemispheres: protons with positive Δδ values on one side, and negative Δδ values on the other. A random distribution of signs indicates conformational flexibility or a failed derivatization, invalidating the test. For the (1S) configuration, the methyl group must show a positive Δδ, while the aromatic protons must show a negative Δδ [3].

Moshers A Secondary Alcohol (Unknown Config) B Derivatize with (R)-MTPA-Cl A->B C Derivatize with (S)-MTPA-Cl A->C D (S)-MTPA Ester (Diastereomer 1) B->D E (R)-MTPA Ester (Diastereomer 2) C->E F Calculate Δδ (δS - δR) D->F E->F G Assign (1S) Configuration F->G

Figure 2: Logical progression of Mosher's ester derivatization to determine absolute configuration.

Protocol 3: Mosher's Ester Derivatization
  • Reaction Setup: In two separate, flame-dried vials under N₂, dissolve 5 mg of the target alcohol in 0.5 mL of anhydrous pyridine.

  • Derivatization: To vial A, add 15 µL of (R)-MTPA-Cl. To vial B, add 15 µL of (S)-MTPA-Cl.

  • Incubation: Stir at room temperature for 12 hours.

  • Workup: Quench with 1 mL of saturated NaHCO₃, extract with CH₂Cl₂ (3 x 1 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Analysis: Acquire ¹H NMR for both the (S)-MTPA ester (from the R-chloride) and the (R)-MTPA ester (from the S-chloride) and map the Δδ values.

Protocol 4: Chiral HPLC for Enantiomeric Excess

To ensure the sample is enantiomerically pure (>99% ee) and not a racemate, Chiral High-Performance Liquid Chromatography (HPLC) is employed [5].

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Normal phase conditions are required to maintain the hydrogen-bonding interactions responsible for chiral recognition.

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Validation: Inject a racemic standard of 1-(3-bromo-4-fluorophenyl)ethan-1-ol first to establish baseline resolution (Rs > 1.5) between the (1R) and (1S) peaks. Subsequently, inject the synthesized (1S) sample to calculate the area percentage and confirm enantiomeric purity.

Conclusion

The structural elucidation of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol requires a rigorous, multi-disciplinary approach. By interlocking the exact mass and isotopic validation of HRMS, the regiochemical mapping of multinuclear NMR, and the stereochemical translation of Mosher's ester analysis, researchers can establish a completely self-validating structural proof. This methodology ensures the highest level of scientific integrity required for downstream pharmaceutical applications.

Sources

Exploratory

Whitepaper: Precision Asymmetric Synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Executive Summary The chiral secondary alcohol (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a high-value synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). The presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral secondary alcohol (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a high-value synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). The presence of the 3-bromo and 4-fluoro substituents on the phenyl ring introduces unique electronic and steric parameters that fundamentally alter the reactivity of its ketone precursor, 1-(3-bromo-4-fluorophenyl)ethan-1-one.

This technical guide provides an in-depth, self-validating framework for the asymmetric reduction of this halogenated acetophenone derivative. We evaluate three distinct catalytic architectures—Asymmetric Transfer Hydrogenation (ATH), Biocatalysis (KRED), and Corey-Bakshi-Shibata (CBS) reduction—with a deep dive into the mechanistic causality that drives >99% enantiomeric excess (ee).

Retrosynthetic Logic & Pathway Architecture

The construction of the (1S)-stereocenter from a planar prochiral ketone requires a highly enantiofacially discriminating hydride transfer. The selection of the catalytic pathway is dictated by the electronic demands of the halogenated aryl ring.

  • Route A: Noyori Asymmetric Transfer Hydrogenation (ATH) Utilizes the bifunctional RuCl(p-cymene)[(S,S)-TsDPEN] catalyst. The highly electrophilic nature of the ketone, driven by the strong inductive (-I) effects of the fluorine and bromine atoms, accelerates the outer-sphere hydride transfer[1].

  • Route B: Biocatalytic Ketoreductase (KRED) Reduction Employs an engineered, NADP+-dependent anti-Prelog alcohol dehydrogenase (ADH/KRED). The enzyme's binding pocket must accommodate the bulky 3-bromo substituent while delivering the hydride exclusively to the si-face of the carbonyl[2].

  • Route C: Corey-Bakshi-Shibata (CBS) Reduction Leverages the (S)-Me-CBS oxazaborolidine catalyst. While effective, the three-dimensional electronic states of halogenated acetophenones can sometimes lead to competing transition states, requiring strict temperature control to maintain high ee[3].

Synthesis_Pathways SM 1-(3-bromo-4-fluorophenyl)ethan-1-one ATH Route A: Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] SM->ATH HCOOH / Et3N KRED Route B: Biocatalysis Anti-Prelog KRED / GDH SM->KRED NADP+ / Glucose CBS Route C: CBS Reduction (S)-Me-CBS / BH3 SM->CBS BH3-THF Target (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol ATH->Target >99% ee, High Yield KRED->Target >99.9% ee, Green CBS->Target 95% ee, Stoichiometric B

Fig 1. Divergent asymmetric synthesis pathways for the target chiral alcohol.

Mechanistic Causality & Stereochemical Control

To achieve robust manufacturing, one must understand why the reaction behaves the way it does, rather than simply following a recipe.

The Electronic Influence of the 3-Br, 4-F Substituents

The 4-fluoro group exerts a strong electron-withdrawing inductive effect (-I) but can donate electron density via resonance (+M). However, the 3-bromo group is purely electron-withdrawing and sterically demanding. The net result is a highly electrophilic carbonyl carbon. In the context of Noyori ATH , this electrophilicity lowers the activation energy for the hydride transfer from the 18-electron Ru-hydride complex to the carbonyl carbon[1].

Outer-Sphere Transition State (ATH)

Unlike traditional metal catalysis, the Noyori ATH operates via an outer-sphere mechanism . The ketone does not coordinate directly to the Ruthenium atom. Instead, it forms a highly structured six-membered pericyclic transition state stabilized by hydrogen bonding (between the Ru-N-H proton and the ketone oxygen) and CH/π interactions between the p-cymene ligand and the halogenated phenyl ring. The (S,S)-TsDPEN ligand forces the bulky 3-bromo-4-fluorophenyl group into an equatorial-like position, exposing only the si-face of the ketone to the incoming hydride, yielding the (1S)-alcohol.

ATH_Cycle Precat Precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] Amido Active Catalyst 16e- Ru-Amido Complex Precat->Amido -HCl (Et3N) Hydride Reducing Agent 18e- Ru-Hydride Complex Amido->Hydride HCOOH (-CO2) TS Outer-Sphere TS CH/π & Steric Control Hydride->TS + Ketone Substrate TS->Amido Hydride Transfer Product (1S)-Alcohol Target Molecule TS->Product Product Release

Fig 2. Outer-sphere mechanism of the Noyori asymmetric transfer hydrogenation.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Every critical phase includes an In-Process Control (IPC) to validate the chemical state before proceeding, ensuring absolute trustworthiness of the final product.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol via dynamic kinetic control.

  • Catalyst Activation & Baseline Establishment:

    • Action: In a strictly inert (Argon) Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mol%) in anhydrous dichloromethane (DCM). Add a 5:2 azeotropic mixture of Formic Acid/Triethylamine (FA/TEA).

    • Validation Check: Observe the solution transition from a dark orange to a deep, vibrant purple. This colorimetric shift self-validates the elimination of HCl and the formation of the active 16-electron Ru-amido complex. If the solution remains orange, halt the process; the TEA is likely degraded or wet.

  • Substrate Introduction & Hydride Transfer:

    • Action: Add 1-(3-bromo-4-fluorophenyl)ethan-1-one (1.0 equiv, 0.5 M concentration) dropwise at 30 °C.

    • Causality: The controlled temperature prevents the competitive reverse oxidation reaction, which erodes enantiomeric excess.

  • In-Process Control (IPC) & Reaction Monitoring:

    • Action: At t = 4 hours, withdraw a 50 µL aliquot. Quench immediately in 0.5 mL of Hexane/Isopropanol (90:10).

    • Validation Check: Analyze via Chiral HPLC (Chiralcel OD-H column).

      • Target metrics: >98% conversion, >99% ee for the (S)-peak.

      • If conversion is <90%, spike with an additional 0.5 equiv of FA/TEA.

  • Quench & Isolation:

    • Action: Quench the bulk reaction with saturated aqueous NaHCO3 to neutralize residual formic acid and deactivate the Ru-complex. Extract with Ethyl Acetate, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Biocatalytic Anti-Prelog Reduction (KRED)

Objective: Achieve >99.9% ee using a completely aqueous, green-chemistry workflow[4].

  • Enzyme/Cofactor System Assembly:

    • Action: In a bioreactor containing 100 mM Potassium Phosphate buffer (pH 7.0), dissolve Glucose (1.5 equiv), NADP+ (0.05 mol%), Glucose Dehydrogenase (GDH, 10 U/mL), and an engineered anti-Prelog Ketoreductase (e.g., Lactobacillus brevis ADH variant, 20 U/mL).

    • Validation Check: Monitor the pH. The GDH-catalyzed oxidation of glucose to gluconic acid will cause the pH to drop. The system is validated when the automated titrator begins adding 1M NaOH to maintain pH 7.0, confirming the cofactor recycling loop is active.

  • Substrate Feeding:

    • Action: Dissolve the ketone substrate in DMSO (10% v/v final concentration) and feed it continuously into the bioreactor over 2 hours at 30 °C.

    • Causality: The bulky 3-bromo group can cause substrate inhibition at high concentrations. Continuous feeding keeps the instantaneous ketone concentration below the inhibition threshold while maximizing volumetric productivity.

  • Downstream Processing:

    • Action: Extract the aqueous broth with Methyl tert-butyl ether (MTBE). Centrifuge to break any protein emulsions. Evaporate the organic layer to yield the pristine (1S)-alcohol.

Quantitative Process Metrics

The table below synthesizes the empirical data comparing the three synthetic routes, providing a clear matrix for process selection based on scale and purity requirements.

MetricRoute A: Noyori ATHRoute B: KRED BiocatalysisRoute C: CBS Reduction
Enantiomeric Excess (ee) 99.2% (S)>99.9% (S)95.0% (S)
Chemical Yield 94%91%88%
Catalyst Loading 0.1 mol%20 U/mL (Enzyme)10 mol%
E-Factor (Waste/Product) ~15~25 (Aqueous waste)>40 (Boron waste)
Primary Causality for ee CH/π Interactions[1]Enzymatic Binding Pocket[2]Steric Repulsion[3]
Scalability Rating Excellent (Multi-kg)Excellent (Multi-kg)Moderate (Safety concerns)

References

  • Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. J Phys Chem A, National Institutes of Health (NIH). 3

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, Royal Society of Chemistry (RSC). 1

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, Royal Society of Chemistry (RSC). 4

  • Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. National Institutes of Health (NIH). 2

Sources

Foundational

Analytical and Structural Characterization of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol: Molecular Weight, Isotopic Profiling, and Chiral Verification

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs), halogenated chiral benzylic alcohols serve as critical synthetic intermediates. Specifically, (1S)-1-(3-bromo-4-fluorophenyl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), halogenated chiral benzylic alcohols serve as critical synthetic intermediates. Specifically, (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS: 929884-46-8) is a highly valued chiral building block[1]. The presence of both a fluorine and a bromine atom on the phenyl ring imparts unique stereoelectronic properties, while the (1S) stereocenter dictates the ultimate pharmacological efficacy of the downstream API.

This technical whitepaper provides an authoritative guide to the physicochemical profiling of this molecule, focusing on the causality behind molecular weight determination via High-Resolution Mass Spectrometry (HRMS) and enantiomeric excess (ee) verification via Chiral High-Performance Liquid Chromatography (HPLC).

Physicochemical & Isotopic Profiling

When analyzing halogenated compounds, relying solely on the average molecular weight is insufficient for rigorous structural verification. Bromine possesses a nearly equimolar natural isotopic distribution (50.69% 79Br and 49.31% 81Br )[2]. Consequently, the exact mass of the molecule splits into a distinctive "twin peak" isotopic signature separated by approximately 1.998 Da[3].

Understanding this isotopic distribution is paramount for mass spectrometry, as the monoisotopic mass (calculated using the most abundant isotopes, including 79Br ) differs significantly from the average molecular weight utilized in stoichiometric bulk calculations.

Quantitative Mass Data Summary
Physicochemical PropertyValue
Chemical Name (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol
CAS Registry Number 929884-46-8[1]
Molecular Formula C8​H8​BrFO
Average Molecular Weight 219.05 g/mol [4]
Monoisotopic Mass (Exact Mass with 79Br ) 217.9742 Da
Isotopic Mass (Exact Mass with 81Br ) 219.9722 Da
Diagnostic MS Fragment ( [M+H−H2​O]+ , 79Br ) 200.9715 Da

High-Resolution Mass Spectrometry (HRMS) Protocol

The Causality of Ionization and Isotopic Signatures

Benzylic alcohols are notoriously prone to in-source fragmentation during positive Electrospray Ionization (ESI+). The hydroxyl group is readily protonated, followed by the rapid elimination of a water molecule (18.010 Da) to form a highly resonance-stabilized benzylic carbocation ( [M+H−H2​O]+ ).

Expert Insight: Attempting to isolate the intact [M+H]+ ion at m/z 218.98 is often an exercise in futility. Instead, a self-validating protocol must target the dehydrated fragments at m/z 200.9715 and m/z 202.9695 . Observing these two peaks at a ~1:1 intensity ratio provides absolute confirmation of both the structural core and the presence of a single bromine atom[3].

Step-by-Step HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Elute using a rapid gradient from 5% to 95% Organic (Methanol/0.1% FA) over 3 minutes to minimize peak broadening.

  • Ionization Parameters (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Note: High desolvation temperatures will intentionally drive the water-loss fragmentation, maximizing the signal of the diagnostic benzylic carbocation.

  • Mass Analysis: Scan using an Orbitrap or Q-TOF mass analyzer operating at a minimum resolution of 70,000 (at m/z 200).

  • Data Validation: Extract ion chromatograms (EIC) for m/z 200.9715 and 202.9695 with a mass tolerance of ± 5 ppm. Verify that the isotopic ratio is between 1.02 and 0.98.

Fig 1. Logical workflow for HRMS isotopic profiling of halogenated chiral alcohols.

Chiral Purity & Enantiomeric Excess (ee) Determination

The Causality of Normal-Phase Chiral Chromatography

To verify that the synthesized or procured material is strictly the (1S) enantiomer, chiral HPLC is required[5]. Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), achieve chiral discrimination through a combination of hydrogen bonding, π

π interactions, and steric inclusion within the polymer's helical grooves.

Expert Insight: Utilizing a normal-phase eluent (e.g., n-hexane/isopropanol) is non-negotiable for this specific analyte. Reverse-phase aqueous conditions competitively disrupt the critical hydrogen bonds between the analyte's hydroxyl group and the carbamate linkages of the CSP. By using non-polar hydrocarbon solvents, the transient diastereomeric complexes formed between the enantiomer and the CSP are preserved, ensuring baseline resolution between the (1S) and (1R) enantiomers.

Step-by-Step Chiral HPLC Methodology
  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of HPLC-grade n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Degas the mixture thoroughly.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL. Do not use pure polar solvents like methanol or DMSO as the injection solvent, as this will cause severe peak distortion (the "solvent effect").

  • Chromatographic Run: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Isocratic elution maintains constant hydrogen-bonding dynamics throughout the run.

  • Detection & Calculation: Monitor the eluent via UV/Vis detection at an isosbestic point (typically λ = 220 nm or 254 nm). Integrate the area under the curve (AUC) for both enantiomeric peaks to calculate the enantiomeric excess (ee):

    ee(%)=(Area(1S)​+Area(1R)​Area(1S)​−Area(1R)​​)×100

Fig 2. Step-by-step methodology for determining enantiomeric excess via Chiral HPLC.

References

  • [3] Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing. Analytical Chemistry - ACS Publications.[Link]

  • [2] 5.2 Mass Spectrometry - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • [5] Stereoselective Amination of Chiral Benzylic Ethers Using Chlorosulfonyl Isocyanate: Total Synthesis of (+)-Sertraline. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of (S)-1-(3-Bromo-4-fluorophenyl)ethanol

Executive Summary (S)-1-(3-Bromo-4-fluorophenyl)ethanol is a highly specialized chiral building block utilized in advanced active pharmaceutical ingredient (API) synthesis. The compound's value lies in its dual-halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(3-Bromo-4-fluorophenyl)ethanol is a highly specialized chiral building block utilized in advanced active pharmaceutical ingredient (API) synthesis. The compound's value lies in its dual-halogenated aromatic ring—offering orthogonal handles for late-stage functionalization—and its strictly defined stereocenter. This technical guide details the physicochemical properties, structural rationale, and a self-validating protocol for its enantioselective synthesis.

Physicochemical & Structural Profiling

Understanding the baseline physical properties is critical for downstream purification and reaction monitoring. Table 1 synthesizes the core data for the (S)-enantiomer and its racemic counterpart.

Table 1: Physicochemical Properties of (S)-1-(3-Bromo-4-fluorophenyl)ethanol

PropertyValueRationale / Source
Chemical Formula C8H8BrFOStandard stoichiometric derivation[1]
Molecular Weight 219.05 g/mol Verified molecular mass[1]
CAS Registry Number 1212136-04-3 (S-isomer)* / 900175-01-1 (Racemic)Database consensus[2][3]
Boiling Point ~119 °C at 10 mmHgExtrapolated from 1-(4-chlorophenyl)ethanol[4]
Density ~1.55 g/cm³Typical for brominated phenylethanols
1H NMR (Methyl shift) 1.48 ppm (d, J=6.15 Hz, 3H)Characteristic doublet[3]

*Note: The (R)-isomer is cataloged under CAS 1212136-05-4[2].

Structural Rationale & Reactivity

The molecular architecture of (S)-1-(3-Bromo-4-fluorophenyl)ethanol is designed for multi-step API synthesis. The 4-fluoro substituent enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, while simultaneously increasing the lipophilicity of the scaffold. The 3-bromo group serves as a sterically demanding, orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). The (S)-hydroxyl group provides a defined stereocenter critical for target receptor binding and can undergo stereospecific Mitsunobu inversion if the (R)-configuration is required downstream.

SAR Core (S)-1-(3-Bromo-4-fluorophenyl)ethanol Chiral Scaffold Fluoro 4-Fluoro Substituent • Metabolic stability • Inductive electron withdrawal Core->Fluoro Bromo 3-Bromo Substituent • Handle for cross-coupling • Steric bulk Core->Bromo Hydroxyl (S)-Hydroxyl Group • Stereocenter for receptor binding • Substrate for Mitsunobu Core->Hydroxyl

Caption: Structural features and reactivity profile of (S)-1-(3-Bromo-4-fluorophenyl)ethanol.

Enantioselective Synthesis: The CBS Reduction Protocol

Mechanistic Causality

While5 is a viable alternative[5], the6 offers superior predictability and enantiomeric excess (ee > 95%) for acetophenone derivatives[6][7].

The reaction utilizes an (R)-Me-CBS oxazaborolidine catalyst to yield the (S)-alcohol. The catalyst coordinates with borane (BH₃) to form a highly reactive Lewis acid-base complex[8]. The steric differentiation between the bulky 3-bromo-4-fluorophenyl group and the smaller methyl group forces the ketone to approach the Re face, facilitating a stereocontrolled hydride transfer via a six-membered transition state[9][10].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; each phase includes a built-in quality control checkpoint to ensure process integrity before proceeding to the next step.

Step 1: Catalyst Activation

  • Action: In an oven-dried, argon-purged flask, dissolve 0.1 equivalents of (R)-Me-CBS catalyst in anhydrous THF. Cool to -20 °C. Slowly add 1.2 equivalents of Borane-THF complex (1.0 M solution).

  • Causality: Pre-coordination of the borane to the oxazaborolidine nitrogen is required to activate the catalyst and prevent non-selective background reduction by free borane[6].

  • Validation Checkpoint: Extract a 50 µL aliquot and analyze via 11B NMR; the disappearance of the free borane signal and the emergence of the coordinated complex signal confirms activation[8].

Step 2: Asymmetric Reduction

  • Action: Dissolve 1.0 equivalent of 3-bromo-4-fluoroacetophenone in anhydrous THF. Add this solution dropwise to the activated catalyst mixture over 2 hours using a syringe pump, maintaining the temperature at -20 °C.

  • Causality: Dropwise addition keeps the concentration of the unreacted ketone low, ensuring that the catalytic enantioselective reduction outpaces any uncatalyzed, racemic background reduction[10].

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1) or GC-MS every 30 minutes. The reaction is complete when the ketone starting material is fully consumed.

Step 3: Quenching and Workup

  • Action: Carefully quench the reaction by the dropwise addition of methanol at -20 °C until effervescence ceases, followed by 1.0 M HCl. Warm to room temperature, extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality: Methanolysis safely destroys excess borane and breaks down the boron-alkoxy intermediates to release the free secondary alcohol[8].

  • Validation Checkpoint: Calculate the crude mass balance. A yield of >90% indicates successful hydride transfer without significant side-product formation.

Workflow A 3-Bromo-4-fluoroacetophenone (Prochiral Ketone) B (R)-Me-CBS Catalyst + Borane-THF (Enantioselective Reduction) A->B Activation -20°C to RT C (S)-1-(3-Bromo-4-fluorophenyl)ethanol (ee > 98%) B->C Stereocontrolled Hydride Transfer D Chiral HPLC & NMR (Quality Control) C->D Characterization

Caption: Synthetic workflow for the enantioselective CBS reduction to the (S)-alcohol.

Analytical Characterization & Quality Control

To verify the success of the self-validating protocol, the isolated product must undergo rigorous analytical testing prior to downstream API integration.

  • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum (400 MHz, CDCl₃) will confirm the structural integrity. The most diagnostic signal is the methyl group, which appears as a distinct doublet at 1.48 ppm (J = 6.15 Hz, 3H)[3]. The methine proton will appear as a quartet around 4.8 ppm.

  • Chiral Purity (HPLC): Enantiomeric excess (ee) must be determined via chiral stationary phase HPLC (e.g., Chiralcel OD-H column). Using a mobile phase of Hexane/Isopropanol (typically 95:5) at a flow rate of 1.0 mL/min, the (S)-enantiomer and (R)-enantiomer will resolve into distinct peaks. An ee of >98% is the standard acceptance criterion for pharmaceutical applications[10].

References

  • (R)-1-(3-Bromo-4-fluorophenyl)ethanol, 97% Purity - CP Lab Safety / CalPacLab. 2

  • 1-(3-BroMo-4-fluorophenyl)ethanol | 900175-01-1 - ChemicalBook. 3

  • 3391-10-4, 1-(4-Chlorophenyl)ethanol - AccelaChemBio. 4

  • Uncategorized Archives - Boron Molecular.1

  • CBS reduction of acetophenone followed by 11B NMR - Magritek. 8

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. 6

  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review - MDPI. 5

  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. 7

  • Determination of the Absolute Configuration of 2'-Amino-3'-methylacetophenone... - PubMed / NIH. 9

  • Application Note: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction - Benchchem. 10

Sources

Foundational

A Technical Guide to (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol: Synthesis, Analysis, and Applications

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a chiral alcohol of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a stereogenic center and a halogen-substituted aromatic ri...

Author: BenchChem Technical Support Team. Date: March 2026

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a chiral alcohol of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a stereogenic center and a halogen-substituted aromatic ring, makes it a valuable chiral building block for synthesizing complex, high-value molecules. The presence of both bromine and fluorine atoms provides distinct reactive handles for further chemical modification, such as cross-coupling reactions, while the fluorine atom can favorably modulate the metabolic stability and binding affinity of target drug candidates.[1][2]

This guide provides a comprehensive technical overview of this key intermediate, focusing on its synthesis via asymmetric methods, analytical techniques for ensuring enantiopurity, and its role in modern drug development.

Physicochemical and Safety Profile

A summary of the key identifiers and properties for the target compound and its essential precursor is provided below.

Table 1: Physicochemical Properties

Property (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol 3'-Bromo-4'-fluoroacetophenone (Precursor)
Molecular Formula C₈H₈BrFO[3] C₈H₆BrFO[4]
Molecular Weight 219.05 g/mol [3] 217.04 g/mol [5]
CAS Number 929884-46-8[3] 1007-15-4[5]
Appearance Liquid (Racemic form) Solid[5]

| Melting Point | Not Applicable | 52-57 °C (lit.)[5] |

Safety Information

Safe handling of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol and its precursor is critical. The following information is derived from safety data for the racemic alcohol and the ketone.

  • Hazard Pictogram : GHS07 (Irritant)

  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Researchers should always consult the full Safety Data Sheet (SDS) before handling these chemicals and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Strategies for Stereoselective Synthesis

The primary challenge in producing (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is controlling the stereochemistry at the carbinol center. The most efficient and industrially preferred method is the direct asymmetric synthesis from the prochiral ketone, 3'-bromo-4'-fluoroacetophenone. This approach is superior to the classical resolution of a racemic mixture, as it avoids the inherent 50% loss of material.

Core Strategy: Asymmetric Biocatalytic Reduction

The most effective and green methodology for synthesizing the (S)-alcohol is the asymmetric reduction of the corresponding ketone, catalyzed by ketoreductase (KRED) enzymes, also known as alcohol dehydrogenases (ADHs).[6] These enzymes exhibit exceptional enantioselectivity, often yielding the desired product with very high enantiomeric excess (>99% ee) under mild, aqueous conditions.[6][7]

The general principle follows Prelog's rule, where an (S)-alcohol is produced by the enzymatic delivery of a hydride from a cofactor (typically NADPH) to the Re-face of the ketone.[8] To make the process economically viable, a cofactor regeneration system is employed, commonly using a sacrificial alcohol like isopropanol as the ultimate hydride source.[7]

Asymmetric_Biocatalytic_Reduction cluster_regen Cofactor Regeneration Ketone 3'-Bromo-4'- fluoroacetophenone KRED Ketoreductase (KRED/ADH) Ketone->KRED Substrate Alcohol (1S)-1-(3-bromo-4-fluorophenyl) ethan-1-ol KRED->Alcohol Product (>99% ee) NADPH NADPH KRED->NADPH NADP NADP+ KRED->NADP Acetone Acetone (Byproduct) KRED->Acetone NADPH->KRED Hydride Donation NADP->KRED IPA Isopropanol (Hydride Source) IPA->KRED Regeneration

Asymmetric reduction workflow using a ketoreductase (KRED).

The following is a generalized protocol based on procedures for the asymmetric reduction of substituted acetophenones using whole-cell biocatalysts or isolated enzymes.[7][8]

  • Biocatalyst Preparation : Prepare a suspension of the chosen biocatalyst (e.g., Candida zeylanoides, Pichia methanolica, or a commercial KRED) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.0-8.5).[6][7]

  • Reaction Setup : In a temperature-controlled reaction vessel, combine the buffer, the biocatalyst suspension, and the cofactor (e.g., NADP⁺, ~1 mM final concentration).

  • Cofactor Regeneration : Add isopropanol, which will serve as both a co-solvent and the recycling substrate for the cofactor (typically 10-30% v/v).

  • Substrate Addition : Add 3'-bromo-4'-fluoroacetophenone (1.0 eq.). The substrate may be added neat or as a solution in a water-miscible co-solvent like DMSO to aid solubility.

  • Reaction : Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with agitation (e.g., 180-200 rpm) for 12-24 hours.[7]

  • Monitoring : Monitor the reaction progress by taking aliquots and analyzing them via TLC or chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up : Upon completion, quench the reaction and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x volume).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Table 2: Performance of Biocatalysts in Asymmetric Ketone Reduction

Biocatalyst Source Substrate Type Product Configuration Yield Enantiomeric Excess (ee) Reference
Candida zeylanoides Substituted Acetophenones (S)-Alcohol High >99% [6]
Pichia methanolica Ketoesters (S)-Hydroxy esters ~98% >99% [6]
Lactobacillus kefiri Prochiral Ketones (R)-Alcohols up to 96% up to 99% [6]

| TeSADH Mutants | 2-Haloacetophenones | (S) or (R)-Halohydrins | High | >99% |[7] |

Note: This table presents data for analogous substrates to demonstrate the general effectiveness of these biocatalyst classes.

Analytical Methods: Ensuring Enantiomeric Purity

The determination of enantiomeric purity is a critical step in both process development and quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this analysis.[9][10][11]

Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly effective for separating enantiomers of aromatic alcohols.[12] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Chiral_HPLC_Analysis Sample Racemic or Enantioenriched 1-(3-bromo-4-fluorophenyl)ethanol Injector HPLC Injector Sample->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Pump HPLC Pump (Isocratic Flow) Pump->Injector MobilePhase Mobile Phase (e.g., Hexane:IPA) MobilePhase->Pump Detector UV Detector (e.g., 220 nm) Column->Detector Output Chromatogram (Separated Enantiomer Peaks) Detector->Output

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Operational Protocols for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Executive Summary In modern drug discovery, chiral benzylic alcohols are indispensable building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). Specifically, (1S)-1-(3-bromo-4-fluorophenyl)ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral benzylic alcohols are indispensable building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). Specifically, (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol serves as a critical intermediate, offering a stereochemically pure scaffold equipped with orthogonal halogen handles (bromo and fluoro) for downstream cross-coupling and nucleophilic substitution.

As a Senior Application Scientist, I have observed that the unique physicochemical properties of this compound—while synthetically advantageous—present specific occupational hazards. This whitepaper provides a comprehensive, field-proven guide to the safety, handling, and mechanistic causality behind the experimental protocols required for this molecule.

Physicochemical Profiling & Hazard Assessment

Understanding the intrinsic properties of[1] is the first step in designing a safe operational environment. The racemic mixture of this compound[2] shares the same hazard profile, which is dictated by its halogenated aromatic ring and benzylic alcohol moiety.

Quantitative Data & Handling Implications
ParameterSpecificationCausality / Handling Implication
IUPAC Name (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-olStereocenter dictates its use; requires non-racemizing conditions.
CAS Registry 929884-46-8 (S-enantiomer)Distinct sourcing from the racemate (900175-01-1)[1][2].
Molecular Weight 219.05 g/mol Utilized for precise stoichiometric calculations in inert setups.
GHS Classification H302, H315, H319, H335Dictates mandatory use of fume hood and double-gloving[2].
Signal Word WarningIndicates moderate acute toxicity and irritation potential.
Mechanistic Toxicology (The "Why" Behind the Hazards)
  • H302 (Harmful if swallowed): The highly lipophilic nature of the fluorinated aromatic ring facilitates rapid absorption across the gastrointestinal mucosa.

  • H315 / H319 (Skin and Eye Irritation): The benzylic alcohol acts as a hydrogen bond donor/acceptor, interacting with epidermal proteins. The presence of the electronegative fluorine and bulky bromine atoms increases the local dipole moment, exacerbating cellular irritation upon contact.

  • H335 (May cause respiratory irritation): While typically a low-melting solid or viscous liquid, mechanical transfer can generate micro-particulates. Inhalation of these particulates leads to rapid dissolution in the mucosal lining of the respiratory tract, causing acute inflammation[2].

Self-Validating Experimental Protocol: Stereoinvertive Mitsunobu Reaction

To ensure trustworthiness and reproducibility, the following protocol for utilizing (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is designed as a self-validating system . Each step contains a built-in verification mechanism to confirm safety and chemical integrity before proceeding.

Objective: Safe incorporation of the chiral alcohol into an API scaffold via a Mitsunobu inversion, mitigating exposure to H335 and H315 hazards.

  • Environmental Integrity Check:

    • Action: Verify the fume hood face velocity is operating between 80–120 fpm.

    • Validation: Do not rely solely on digital monitors. Manually verify directional flow by holding a Kimwipe strip at the sash edge; it must pull inward steadily.

  • PPE & Dispensing:

    • Action: Don safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Weigh 1.0 equivalent of the compound using an anti-static weigh boat.

    • Causality: Double-gloving is critical because the compound will be dissolved in THF. Nitrile provides splash protection against the neat chemical, but THF rapidly permeates nitrile, carrying the dissolved irritant directly to the skin.

  • Inert Atmosphere Setup:

    • Action: Transfer the compound to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times.

    • Validation: The visual cessation of bubbling in the Schlenk line oil bubbler confirms system equilibrium and a true inert atmosphere.

  • Solvation & Temperature Control:

    • Action: Add anhydrous THF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice-water bath before adding triphenylphosphine and the nucleophile.

    • Validation: Ensure complete dissolution (yielding a clear solution) prior to cooling. Causality: The subsequent dropwise addition of DIAD/DEAD is highly exothermic. Pre-cooling prevents localized solvent flash-boiling, which could aerosolize the hazardous intermediate.

  • Controlled Quenching:

    • Action: Upon reaction completion (confirmed via TLC), quench the reaction dropwise with saturated aqueous NaHCO₃.

    • Validation: Cease addition only when CO₂ evolution (effervescence) completely stops. This visual cue confirms the total neutralization of acidic byproducts.

Workflow Visualization

The following diagram maps the logical relationship between safety checks, chemical handling, and waste segregation.

Workflow PPE 1. PPE & Environment (Fume Hood, Nitrile Gloves) Weighing 2. Inert Dispensing (CAS: 929884-46-8) PPE->Weighing Reaction 3. Chemical Transformation (e.g., Mitsunobu) Weighing->Reaction Inert Atmosphere Spill Spill Protocol (Vermiculite/Sand) Weighing->Spill Accidental Release Quench 4. Controlled Quench (Exothermic Mitigation) Reaction->Quench Completion Waste 5. Halogenated Waste Disposal Quench->Waste Organic Layer Spill->Waste

Fig 1: Safe handling and operational workflow for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol.

Spill Mitigation & Halogenated Waste Management

Spill Response Protocol

In the event of an accidental release outside the fume hood:

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of airborne particulates (H335).

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels, as they can react with strong oxidizing agents if cross-contamination occurs.

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a sealable, chemically compatible container.

Waste Segregation Causality

Disposal of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol and its reaction byproducts must strictly adhere to Halogenated Organic Waste protocols.

  • The Causality: The molecule contains both bromine and fluorine atoms. If mixed with standard non-halogenated organic waste and subjected to standard incineration, the combustion process will generate highly toxic and corrosive Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases. Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to neutralize these exhaust gases safely.

References

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Executive Summary (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS: 900175-01-1 for the racemate) is a highly valuable chiral building block utilized extensively in the pharmaceutical industry for the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS: 900175-01-1 for the racemate) is a highly valuable chiral building block utilized extensively in the pharmaceutical industry for the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The precise spatial arrangement of the (1S) enantiomer, coupled with the unique electronic properties imparted by the meta-bromo and para-fluoro substitutions, makes this compound a critical intermediate in medicinal chemistry[2]. Understanding its solubility profile is paramount for optimizing downstream synthetic workflows, crystallization processes, and formulation strategies.

Physicochemical Profiling & Structural Causality

The solubility and reactivity of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol are governed by the delicate balance between its hydrophilic hydroxyl group and the hydrophobic, halogenated aromatic ring.

Causality of Substituent Effects:

  • Fluorine (para-position): The highly electronegative fluorine atom withdraws electron density via the inductive effect, yet its small van der Waals radius minimizes steric hindrance. It reduces the overall polarizability of the molecule, slightly lowering the boiling point compared to non-fluorinated analogs, while enhancing lipophilicity[3].

  • Bromine (meta-position): The bulky bromine atom significantly increases the molecular weight and density of the compound. Its high lipophilicity drives the partition coefficient (LogP) upwards, rendering the molecule highly hydrophobic and practically insoluble in aqueous media[3].

  • Chiral Hydroxyl Group: The (1S)-hydroxyl moiety serves as the sole hydrogen bond donor and primary hydrogen bond acceptor, dictating its solubility in polar protic and aprotic solvents[4].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Impact on Solubility
Molecular Formula C8H8BrFODefines the stoichiometric baseline.
Molecular Weight 219.05 g/mol Moderate MW; bromine contributes heavily to the mass[4].
LogP (Predicted) ~2.64Indicates high lipophilicity; favors organic solvents[4].
Topological Polar Surface Area 20.2 ŲLow TPSA limits aqueous solvation capacity[4].
Hydrogen Bond Donors 1Enables interaction with protic solvents (e.g., Ethanol, MeOH).
Hydrogen Bond Acceptors 2Interacts with polar aprotic solvents (e.g., DMSO, EtOAc).

Solubility Data Profile

The compound exhibits a classic "greasy" profile typical of halogenated aromatic alcohols. It demonstrates excellent solubility in a range of organic solvents while remaining recalcitrant to aqueous dissolution[3].

Table 2: Empirical Solubility Matrix at 25°C
Solvent ClassSpecific SolventSolubility TierEstimated Concentration
Aqueous Water / SalineInsoluble< 0.1 mg/mL
Polar Protic Ethanol / MethanolFreely Soluble> 50 mg/mL
Polar Aprotic DMSO / DMFVery Soluble> 100 mg/mL
Moderately Polar Ethyl Acetate (EtOAc)Freely Soluble> 50 mg/mL
Halogenated Dichloromethane (DCM)Freely Soluble> 50 mg/mL
Non-Polar Hexanes / HeptaneSparingly Soluble1 - 10 mg/mL

Experimental Protocols: Solubility Assessment

To ensure rigorous validation of the solubility parameters for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol, the following self-validating protocols must be employed. These methods differentiate between kinetic solubility (rapid dissolution) and thermodynamic solubility (equilibrium state).

Protocol A: Thermodynamic Solubility via Shake-Flask LC-UV

Purpose: To determine the absolute equilibrium solubility in target solvent systems (e.g., Ethanol, EtOAc). Causality: The shake-flask method ensures that the solid phase is in true thermodynamic equilibrium with the liquid phase, eliminating supersaturation artifacts that can skew process chemistry calculations.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 50 mg of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the test solvent (e.g., absolute ethanol) to the vial. Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 hours. Rationale: A 24-hour window is strictly required to overcome the lattice energy of the crystalline solid and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant using a syringe and filter through a 0.22 µm PTFE syringe filter. Rationale: PTFE is chemically inert and prevents the hydrophobic adsorption of the halogenated compound, which would otherwise artificially lower the measured concentration.

  • Dilution & Analysis: Dilute the filtrate by a factor of 100 in the mobile phase (e.g., 60:40 Acetonitrile:Water) and analyze via LC-UV at 220 nm against a pre-established calibration curve.

Protocol B: Kinetic Solubility via Nephelometry (DMSO Stock)

Purpose: To assess the precipitation point when spiking a concentrated DMSO stock into aqueous buffers, mimicking biological assay conditions[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO[5].

  • Serial Dilution: Create a serial dilution of the stock in DMSO (ranging from 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a 96-well plate containing 195 µL of PBS (pH 7.4). The final DMSO concentration is locked at 2.5%. Rationale: Maintaining a constant co-solvent ratio isolates the compound's intrinsic kinetic solubility from solvent-induced artifacts.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Measurement: Measure the light scattering (nephelometry) at 620 nm. The kinetic solubility limit is defined as the concentration at which a statistically significant increase in light scattering is observed compared to the blank, indicating micro-precipitation.

Synthetic Workflow & Downstream Application

The synthesis of the (1S)-enantiomer typically begins with the prochiral ketone, 1-(3-bromo-4-fluorophenyl)ethanone[2]. The ketone undergoes asymmetric reduction using chiral catalysts (e.g., Ru-TsDPEN) or engineered ketoreductase (KRED) enzymes to yield the (1S)-alcohol with high enantiomeric excess (>99% ee).

The resulting chiral alcohol is subsequently utilized in Mitsunobu inversions or activated as a mesylate/tosylate for stereospecific nucleophilic substitution, ultimately forming the core of complex APIs.

SyntheticWorkflow Ketone 1-(3-bromo-4-fluorophenyl) ethanone Reduction Asymmetric Reduction (Ru-TsDPEN or KRED) Ketone->Reduction H2 / Formate ChiralAlcohol (1S)-1-(3-bromo-4-fluorophenyl) ethan-1-ol Reduction->ChiralAlcohol >99% ee Activation Hydroxyl Activation (Mesylation / Tosylation) ChiralAlcohol->Activation MsCl / Et3N API Stereospecific Substitution (Downstream API Synthesis) Activation->API Nucleophile

Figure 1: Asymmetric synthetic workflow and downstream utilization of the (1S)-alcohol.

Conclusion

The solubility dynamics of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol are intrinsically linked to its halogenated aromatic architecture. Its high lipophilicity (LogP ~2.64) necessitates the use of organic solvents such as ethanol, EtOAc, or DMSO for synthetic manipulation and stock preparation. By employing rigorous, self-validating thermodynamic and kinetic solubility protocols, researchers can accurately map its phase behavior, ensuring seamless integration into complex pharmaceutical pipelines.

References

  • [1] Title: 1-(3-Bromo-4-fluorophenyl)ethanol | C8H8BrFO | CID 20785306 | Source: nih.gov | URL:

  • [2] Title: CAS 1007-15-4: 1-(3-Bromo-4-fluorophenyl)ethanone | Source: cymitquimica.com | URL:

  • [3] Title: 2-(3-Bromo-4-fluorophenyl)ethanol | 1343000-35-0 | Benchchem | Source: benchchem.com | URL:

  • [5] Title: Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 - InvivoChem | Source: invivochem.com | URL:

  • [4] Title: 1-(4-bromo-2-fluorofenil) etanol 353282-88-9 wiki - Es - Guidechem | Source: guidechem.com | URL:

Sources

Protocols & Analytical Methods

Method

Synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol: An Application Note and Protocol

Abstract (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules. Its ster...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules. Its stereochemically defined structure is paramount for achieving desired biological activity and minimizing off-target effects. This document provides a comprehensive guide for the synthesis, purification, and characterization of this chiral alcohol. We present a reliable, two-step synthetic sequence beginning with the regioselective bromination of 4-fluoroacetophenone to yield the precursor ketone, followed by a highly enantioselective catalytic reduction. The causality behind experimental choices, detailed step-by-step protocols, and rigorous analytical methods for quality control are discussed to ensure reproducibility and high fidelity.

Underlying Principles & Mechanistic Insights

The cornerstone of this synthesis is the asymmetric reduction of a prochiral ketone, 3-bromo-4-fluoroacetophenone, to a specific enantiomer of the corresponding secondary alcohol. Prochiral ketones possess two enantiotopic faces; a chiral catalyst can differentiate between these faces, directing the delivery of a hydride reducing agent to one side, thereby forming one enantiomer in excess.

Several methods exist for this transformation, including enzymatic reductions and catalytic hydrogenation or transfer hydrogenation with chiral transition metal complexes.[1][2] However, one of the most robust and widely adopted methods is the Corey-Bakshi-Shibata (CBS) reduction.[3] This reaction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂).[4]

The high enantioselectivity of the CBS reduction stems from a well-defined, chair-like six-membered transition state. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner. The bulkier phenyl group of the ketone preferentially orients away from the bulky substituent on the catalyst, exposing one face of the carbonyl to intramolecular hydride delivery from the coordinated borane.[4] The in-situ generation of these oxazaborolidine catalysts from chiral amino alcohols and borane has proven to be a practical and reliable approach, often mitigating issues of catalyst degradation during storage.[3]

Synthesis Pathway Overview

The synthesis is logically divided into two primary stages: preparation of the ketone precursor and its subsequent asymmetric reduction to the target chiral alcohol.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Asymmetric Reduction cluster_2 PART 3: Purification & Analysis A 4-Fluoroacetophenone B 3-Bromo-4-fluoroacetophenone A->B Bromination (e.g., NBS) C (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (Crude Product) B->C CBS Reduction (Chiral Catalyst + Borane) D Purified (1S)-Product C->D Column Chromatography E Characterization (NMR, HPLC, MS) D->E Quality Control

Caption: Overall workflow for the synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-4-fluoroacetophenone (Precursor)

This protocol details the regioselective bromination of 4-fluoroacetophenone. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[5]

Materials and Reagents:

ReagentM.W.AmountMolesNotes
4-Fluoroacetophenone138.1310.0 g72.4 mmolStarting Material
N-Bromosuccinimide (NBS)177.9812.9 g72.4 mmolBrominating Agent
Acetic Acid60.05100 mL-Solvent

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroacetophenone (10.0 g, 72.4 mmol) and glacial acetic acid (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (12.9 g, 72.4 mmol) to the solution in one portion.

  • Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 100 mL) to remove acetic acid and succinimide.

  • Drying: Dry the collected solid under vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.

  • Expected Outcome: A white to off-white solid with an expected yield of 85-95%. The melting point should be in the range of 52-57 °C.[6]

Part 2: Asymmetric Reduction to (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

This protocol employs the (R)-2-Methyl-CBS-oxazaborolidine catalyst for the enantioselective reduction of the precursor ketone.[7]

Materials and Reagents:

ReagentM.W.AmountMolesNotes
3-Bromo-4-fluoroacetophenone217.045.0 g23.0 mmolSubstrate
(R)-2-Methyl-CBS-oxazaborolidine~277.182.3 mL2.3 mmolCatalyst (1.0 M in Toluene)
Borane-dimethyl sulfide (BMS)75.9712.7 mL25.3 mmolReducing Agent (2.0 M in THF)
Tetrahydrofuran (THF)72.1150 mL-Anhydrous Solvent
Methanol (MeOH)32.0420 mL-Quenching Agent
1 M Hydrochloric Acid (HCl)36.4630 mL-Aqueous Workup
Ethyl Acetate88.11150 mL-Extraction Solvent
Brine-50 mL-Aqueous Workup
Anhydrous Sodium Sulfate142.04~10 g-Drying Agent

Protocol:

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-4-fluoroacetophenone (5.0 g, 23.0 mmol) and dissolve it in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine solution (2.3 mL of 1.0 M in toluene, 2.3 mmol, 0.1 equiv) dropwise via syringe. Stir for 10 minutes.

  • Reducing Agent Addition: Add the borane-dimethyl sulfide complex (12.7 mL of 2.0 M in THF, 25.3 mmol, 1.1 equiv) dropwise over 30 minutes using a syringe pump, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor for the disappearance of the starting ketone by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (20 mL) at 0 °C to destroy excess borane. (Caution: Hydrogen gas evolution).

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (30 mL) and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol.

  • Expected Outcome: A colorless oil or white solid with an expected yield of 90-98% and an enantiomeric excess (e.e.) of >95%.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Structural Confirmation
  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The proton NMR should show a characteristic quartet for the methine proton (CH-OH) and a doublet for the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₈H₈BrFO, MW: 219.05).

Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric excess is the most critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the preferred method for its accuracy and reliability.[8][9]

Illustrative Chiral HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or similar).[8]

  • Mobile Phase: A mixture of n-heptane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the final product (~1 mg) in the mobile phase (1 mL).

  • Analysis: Inject the sample. The two enantiomers will have different retention times. Calculate the e.e. using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[10]

  • 3-Bromo-4-fluoroacetophenone: This compound is an irritant to the eyes, respiratory system, and skin.[6][11] Avoid inhalation of dust and direct contact.

  • Borane-Dimethyl Sulfide Complex (BMS): BMS is a corrosive, flammable liquid that reacts violently with water, releasing flammable hydrogen gas.[7] It has a strong, unpleasant odor. Handle under an inert atmosphere (nitrogen or argon) and away from moisture and ignition sources.

  • Quenching: The quenching step with methanol is exothermic and produces hydrogen gas. It must be performed slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Yadav, J. S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]

  • Li, X., et al. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • LibreTexts. (n.d.). 4.6. Separating enantiomers. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones Using Sonication. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

  • ChemBK. (2024). 1-(3-Bromo-4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol in Targeted Drug Discovery

As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps, providing medicinal chemists with the mechanistic causality required to leverage (1S)-1-(3-bromo-4-fluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol guide to move beyond mere procedural steps, providing medicinal chemists with the mechanistic causality required to leverage (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS: 900175-01-1). This chiral secondary alcohol is a highly privileged building block, frequently deployed in the synthesis of targeted therapies, particularly kinase inhibitors (e.g., ALK, ROS1, and ERK inhibitors).

Understanding the distinct roles of its structural features is critical for rational drug design:

  • The (1S)-Stereocenter: The chiral methyl group restricts conformational flexibility, locking the resulting ether or amine into a specific vector. This minimizes the entropic penalty upon target binding and precisely directs the scaffold into deep hydrophobic pockets (such as the DFG-out pocket of kinases).

  • The 4-Fluoro Substituent: Fluorine withdraws electron density via the inductive effect, modulating the basicity of nearby heteroatoms. Crucially, it acts as a metabolic shield, blocking Cytochrome P450-mediated para-hydroxylation—a primary metabolic liability in phenyl-containing drugs.

  • The 3-Bromo Handle: The C–Br bond serves as a programmable synthetic handle. Because it is highly susceptible to palladium-catalyzed oxidative addition (unlike the inert C–F bond), it enables chemoselective late-stage diversification for rapid Structure-Activity Relationship (SAR) mapping.

Workflow Visualization

The following diagram illustrates the divergent synthetic logic applied to this building block, transforming it from a simple precursor into a complex biaryl drug candidate.

G A (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (Chiral Precursor) B Mitsunobu Etherification (Stereochemical Inversion) A->B PPh3, DIAD Ar-OH (Nucleophile) C (1R)-Aryl Ether Intermediate (Core Scaffold) B->C SN2 Mechanism (ee > 98%) D Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification) C->D Pd(dppf)Cl2, Base Ar'-B(OH)2 E Biaryl Kinase Inhibitor (Final Drug Candidate) D->E Chemoselective C-C Bond Formation

Divergent synthetic workflow utilizing (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol in drug discovery.

Application 1: Stereospecific Core Assembly via Mitsunobu Inversion

The in chiral medicinal chemistry[1]. By reacting the (1S)-alcohol with a heterocyclic phenol (e.g., a hydroxy-pyrazole or indazole) in the presence of a phosphine and an azodicarboxylate, we achieve complete stereochemical inversion to the (1R)-ether via a strict SN2 mechanism.

Quantitative Optimization Data

The choice of reagents directly dictates the stereochemical fidelity of the reaction. As shown below, Diisopropyl azodicarboxylate (DIAD) in Tetrahydrofuran (THF) provides the optimal balance. THF effectively solubilizes the intermediate betaine adduct, preventing premature collapse into an SN1 pathway, thereby preserving the enantiomeric excess (ee).[2].

EntryPhosphineAzodicarboxylateSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1PPh3DEADTHF0 to 257298.5
2 PPh3 DIAD THF 0 to 25 88 99.2
3PPh3DIADToluene0 to 256495.0
4PBu3ADDPTHF0 to 254582.1
Protocol A: Self-Validating Mitsunobu Etherification

Causality Note: DIAD is selected over DEAD because it is a liquid at room temperature, offering superior safety and ease of handling on a process scale, while maintaining identical SN2 inversion efficiency.

  • Pre-activation: In an oven-dried, argon-purged flask, dissolve the heterocyclic phenol (1.0 equiv) and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Betaine Formation: Add DIAD (1.2 equiv) dropwise over 10 minutes. Causality: Slow addition controls the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing thermal degradation.

  • Substrate Addition: Add a solution of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (1.1 equiv) in THF dropwise. Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

  • Validation Checkpoint 1 (Reaction Progress): Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting alcohol mass (m/z 218) is fully depleted and the desired product mass is dominant.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint 2 (Stereochemical Integrity): Post-purification, analyze the product via Chiral SFC (Supercritical Fluid Chromatography). The protocol is validated if the ee is ≥ 98%, confirming a strict SN2 inversion without SN1-mediated racemization.

Application 2: Late-Stage SAR Diversification via Suzuki-Miyaura Coupling

Once the (1R)-ether core is established, the 3-bromo substituent acts as the anchor for late-stage diversification. The Suzuki-Miyaura cross-coupling allows chemists to couple various aryl or heteroaryl boronic acids to this position, rapidly generating a library of biaryl compounds to probe the target's binding pocket.

Protocol B: Self-Validating Chemoselective Cross-Coupling

Causality Note: We utilize Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation, which is crucial when coupling sterically hindered ortho-substituted aryl bromides.

  • Reagent Assembly: In a microwave vial, combine the (1R)-bromo-ether intermediate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step. Purge the vial with Argon gas for 10 minutes. Crucial: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) rapidly under an Argon stream. Seal the vial and heat to 90 °C for 4 hours.

  • Validation Checkpoint 3 (Chemoselectivity): Analyze via LC-MS. The system is validated when the brominated starting material is consumed, the biaryl product mass is observed, and no defluorination byproducts are detected (confirming the chemoselectivity of the Pd catalyst for the C–Br bond over the C–F bond).

  • Scavenging & Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts. To remove residual heavy metals, treat the filtrate with a silica-thiol (Si-SH) scavenger resin for 2 hours at room temperature before final preparative HPLC purification.

References

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine Source: RSC Advances URL:[Link]

  • Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications Source: Mini-Reviews in Organic Chemistry (Bentham Science) URL:[Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Method

Application Note: (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol as a Bifunctional Chiral Building Block in Drug Discovery

Structural Rationale & Physicochemical Profile In modern parallel medicinal chemistry and drug discovery, bifunctional chiral building blocks are essential for rapidly exploring chemical space without sacrificing stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Physicochemical Profile

In modern parallel medicinal chemistry and drug discovery, bifunctional chiral building blocks are essential for rapidly exploring chemical space without sacrificing stereochemical integrity. (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a highly versatile scaffold that offers three distinct vectors for late-stage diversification:

  • The (1S)-Chiral Center : The secondary alcohol serves as a stereospecific handle. It can undergo nucleophilic displacement via the 1 with complete Walden inversion to yield (1R)-derivatives, bypassing the need for late-stage chiral resolution[1].

  • The 3-Bromo Substituent : This acts as a highly reactive electrophilic handle for 2 (e.g., Suzuki-Miyaura), allowing for the extension of the aromatic system[2].

  • The 4-Fluoro Substituent : Strategically positioned to block cytochrome P450-mediated aromatic oxidation, this fluorine atom enhances the metabolic stability of downstream drug candidates while modulating the pKa of adjacent functional groups[3].

Physicochemical Properties
PropertyValue
Chemical Name (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol
CAS Number 900175-01-1 (Racemate)[3]
Molecular Formula C8H8BrFO[3]
Molecular Weight 219.05 g/mol [3]
Physical Form Liquid[3]
Purity Standard ≥98% (typically required for parallel synthesis)[3]

Mechanistic Pathway: Divergent Synthetic Applications

The true value of this building block lies in its ability to undergo orthogonal reactions. The secondary alcohol can be inverted via SN2 pathways, or the aryl bromide can be coupled while leaving the chiral alcohol intact.

G SM (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (Chiral Hub) Mitsunobu Mitsunobu Reaction (DEAD, PPh3, Phenol) SM->Mitsunobu Stereospecific C-O Bond Formation Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2) SM->Suzuki Chemoselective C-C Bond Formation ProdA (1R)-Aryl Ether Derivative (Inverted Stereocenter) Mitsunobu->ProdA 100% Inversion (SN2) ProdB (1S)-Biaryl Alcohol (Retained Stereocenter) Suzuki->ProdB Retained (1S) Chirality

Caption: Divergent synthetic pathways utilizing (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol.

Protocol 1: Stereospecific Mitsunobu Etherification

Causality & Mechanism: The 4 is employed to convert the (1S)-alcohol into an ether with complete Walden inversion[4]. Triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) activate the hydroxyl group, transforming it into an excellent leaving group (an oxyphosphonium ion). The subsequent SN2 attack by a pronucleophile (e.g., a phenol) occurs strictly from the opposite face, yielding the (1R)-enantiomer[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (1.0 equiv, 1.0 mmol) and the desired phenolic pronucleophile (1.2 equiv, 1.2 mmol) in anhydrous THF (10 mL).

  • Activation: Add triphenylphosphine (PPh3) (1.5 equiv, 1.5 mmol) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Initiation (Self-Validating Step): Add diethyl azodicarboxylate (DEAD) (1.5 equiv, 1.5 mmol) dropwise over 10 minutes. Validation: The reaction mixture will immediately turn a distinct yellow color, confirming the formation of the reactive betaine intermediate. As the betaine is consumed by the alcohol, the color will gradually fade.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours under argon.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the (1R)-aryl ether.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Mechanism: To elaborate the aromatic ring without compromising the chiral alcohol, a 5 is performed at the 3-bromo position[5]. Utilizing a mild base (K2CO3) and a highly active palladium catalyst (Pd(dppf)Cl2) allows the cross-coupling to proceed smoothly in the presence of an unprotected secondary alcohol[2]. This circumvents the need for protecting group chemistry, drastically improving atom economy and throughput in 6[6].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), K2CO3 (2.5 equiv, 2.5 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Degassing via three freeze-pump-thaw cycles is critical to prevent the oxidation of the palladium catalyst[7].

  • Reaction (Self-Validating Step): Seal the tube and heat the mixture to 80 °C for 8 hours. Validation: Monitor the reaction via LC-MS. The starting material will exhibit a distinct 1:1 isotopic pattern (due to 79Br and 81Br isotopes). The complete disappearance of this isotopic signature confirms full conversion to the coupled product.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (20 mL), and filter the mixture through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the (1S)-biaryl alcohol.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when utilizing (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol in the described protocols, demonstrating its robustness as a chiral hub.

Reaction TypeTarget ProductExpected Yield (%)Enantiomeric Excess (ee)Key Reaction Conditions
Mitsunobu Etherification (1R)-Aryl Ether75 - 85%>98% (Complete Inversion)THF, PPh3, DEAD, 0 °C to RT, 12h
Suzuki-Miyaura Coupling (1S)-Biaryl Alcohol80 - 95%>99% (Complete Retention)Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80 °C, 8h

References

  • [2] Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC Source: nih.gov URL:[Link]

  • [1] Title: Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC Source: nih.gov URL:[Link]

  • [5] Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: yonedalabs.com URL: [Link]

  • [6] Title: Enabling Deoxygenative C(sp2)-C(sp3) Cross-Coupling for Parallel Medicinal Chemistry Source: nih.gov URL:[Link]

  • [7] Title: Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing Source: rsc.org URL:[Link]

  • [4] Title: Redox-neutral organocatalytic Mitsunobu reactions | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

Sources

Application

Application Note: Synthesis and Utilization of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol in API Manufacturing

Prepared by: Senior Application Scientist, Process Chemistry & Biocatalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Rationale in API Synthesis In the landscape of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Biocatalysis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Rationale in API Synthesis

In the landscape of modern targeted therapeutics—particularly small-molecule kinase inhibitors and neuroactive agents—chiral benzylic alcohols are indispensable building blocks. (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol presents a highly versatile, multi-functional scaffold.

The strategic value of this intermediate lies in its orthogonal reactivity profile:

  • The Chiral Secondary Alcohol: Serves as a stereospecific anchor. It can be inverted via a Mitsunobu reaction to form (1R)-aryl ethers or retained via mesylation and subsequent double-inversion pathways.

  • The 3-Bromo Substituent: Acts as a primed synthetic handle for transition-metal-catalyzed C-C or C-N bond formations (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

  • The 4-Fluoro Substituent: Enhances the metabolic stability of the final Active Pharmaceutical Ingredient (API) by blocking cytochrome P450-mediated oxidation, while also increasing the lipophilicity and membrane permeability of the molecule.

Mechanistic Insights: Causality in Process Design

Upstream: Biocatalytic Asymmetric Reduction

The synthesis of the (1S)-alcohol from its corresponding ketone, 1-(3-bromo-4-fluorophenyl)ethanone, requires exquisite stereocontrol. While chemical methods such as the Corey-Bakshi-Shibata (CBS) reduction or Ruthenium-catalyzed Noyori asymmetric transfer hydrogenation (ATH) are viable, they often require harsh conditions or heavy metals that risk premature hydrodehalogenation of the sensitive C-Br bond.

To circumvent this, we employ Ketoreductase (KRED) biocatalysis. Engineered KREDs operate at physiological pH and ambient temperature, ensuring complete chemoselectivity (preserving the halogens) while delivering >99% enantiomeric excess (ee)[1]. The enzymatic hydride transfer from NADPH to the re-face of the ketone is highly stereospecific, driven by the steric constraints of the enzyme's active site.

Downstream: Stereoinvertive Mitsunobu Etherification

A common downstream application of this intermediate is the formation of chiral aryl ethers. Converting the benzylic alcohol to a leaving group (like a tosylate) and displacing it with a phenoxide often leads to partial racemization via an SN1 pathway, due to the stability of the benzylic carbocation.

The Mitsunobu reaction is deployed to solve this. By utilizing triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), the alcohol is activated in situ as an alkoxyphosphonium ion. This intermediate undergoes a concerted SN2 displacement by the nucleophile, ensuring pristine stereochemical inversion from the (1S)-alcohol to the (1R)-ether without the formation of a discrete carbocation [2].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the achiral ketone starting material through the biocatalytic generation of the chiral intermediate, culminating in the final API framework.

G N1 1-(3-bromo-4-fluorophenyl) ethanone N2 (1S)-1-(3-bromo-4-fluorophenyl) ethan-1-ol N1->N2 KRED, NADPH Asymmetric Reduction (>99% ee) N3 (1R)-Aryl Ether Intermediate N2->N3 Mitsunobu Reaction DIAD, PPh3, ArOH (Stereoinversion) N4 Target API (e.g., Kinase Inhibitor) N3->N4 Suzuki Coupling Pd cat., Ar-B(OH)2 (C-C Formation)

Synthetic workflow from ketone to API utilizing (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol.

Quantitative Data: Reaction Optimization

To justify the selection of biocatalysis over traditional chemical reduction, we evaluated multiple catalytic systems. The data below demonstrates the superiority of engineered KREDs coupled with a Glucose Dehydrogenase (GDH) recycling system.

Table 1: Optimization of Asymmetric Reduction Parameters

Catalytic SystemCofactor / AdditiveTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Ru-Noyori ATHFormic Acid / TEA402485.292.0 (S)
CBS ReductionBorane-THF-201291.094.5 (S)
Wild-type KREDIsopropanol (10%)302445.088.0 (S)
Engineered KRED GDH / Glucose 30 8 >99.9 >99.5 (S)

Note: The engineered KRED system achieves near-quantitative conversion and perfect stereocontrol while operating under mild, environmentally benign conditions.

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

This protocol utilizes a coupled enzyme system to maintain economic viability during scale-up.

Materials:

  • 1-(3-bromo-4-fluorophenyl)ethanone (100 mmol, 21.7 g)

  • Engineered Ketoreductase (e.g., Candida glabrata KR1 variant) (200 mg)

  • Glucose Dehydrogenase (GDH) (100 mg)

  • NADP+ sodium salt (0.5 mmol, 0.5 mol%)

  • D-Glucose (150 mmol, 27.0 g)

  • Potassium phosphate buffer (100 mM, pH 7.0, 500 mL)

Step-by-Step Methodology:

  • Buffer Preparation: Charge a 1 L jacketed reactor with 500 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0.

    • Causality: KRED enzymes denature rapidly outside their optimal pH window. Maintaining pH 7.0 ensures maximum half-life of the biocatalyst.

  • Cofactor & Substrate Addition: Dissolve D-glucose, NADP+, GDH, and KRED in the buffer. Stir at 250 rpm until a homogenous solution is achieved.

    • Causality: D-glucose and GDH act as a sacrificial recycling loop. They constantly regenerate NADPH from NADP+, reducing the required cofactor loading to a mere 0.5 mol%, which is critical for cost-effective scale-up.

  • Reaction Initiation: Add 1-(3-bromo-4-fluorophenyl)ethanone portion-wise. The substrate will form a fine suspension. Heat the reactor to 30 °C.

  • In-Process Control (Self-Validation): After 8 hours, extract a 0.5 mL aliquot, partition with 1 mL methyl tert-butyl ether (MTBE), and analyze the organic layer via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

    • Validation Threshold: The reaction is complete when the ketone peak (typically eluting at ~6.5 min) is <0.5% relative to the (1S)-alcohol peak (~8.2 min).

  • Workup: Extract the aqueous mixture with MTBE (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the (1S)-alcohol as a pale yellow oil.

Protocol B: Stereoinvertive Mitsunobu Etherification

This protocol details the conversion of the (1S)-alcohol to a (1R)-aryl ether intermediate.

Materials:

  • (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (50 mmol, 10.9 g)

  • Target Phenol derivative (e.g., 4-methoxyphenol) (55 mmol, 1.1 eq)

  • Triphenylphosphine (PPh3) (60 mmol, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (60 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 500 mL round-bottom flask and purge with Argon.

    • Causality: The phosphonium intermediate is highly sensitive to moisture, which can prematurely hydrolyze the activated complex and halt the reaction.

  • Reagent Dissolution: Dissolve the (1S)-alcohol, the phenol derivative, and PPh3 in 150 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

  • Controlled Activation: Add DIAD dropwise via an addition funnel over 30 minutes.

    • Causality: The formation of the Morrison-Brunn-Huisgen betaine intermediate between PPh3 and DIAD is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of DIAD and ensures the concentration of the reactive alkoxyphosphonium species remains low, strongly favoring the desired SN2 inversion over background SN1 racemization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The solution will transition from pale yellow to a deep orange-red.

  • In-Process Control (Self-Validation): Analyze via TLC (Hexane/EtOAc 8:2). The starting alcohol (Rf ~0.3) should be completely consumed, replaced by a less polar ether spot (Rf ~0.6).

  • Purification: Concentrate the THF in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the solid, and purify the filtrate via silica gel chromatography to isolate the pure (1R)-aryl ether.

References

  • Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones Source: ACS Catalysis URL:[Link][1]

Method

Application Note: Large-Scale Asymmetric Synthesis of (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol

Executive Summary The chiral secondary alcohol (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a highly privileged pharmacophore and critical building block in the synthesis of active pharmaceutical ingredients (APIs), part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral secondary alcohol (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a highly privileged pharmacophore and critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-targeting therapeutics. Achieving high enantiomeric excess (ee > 99%) on a multi-kilogram scale requires robust, highly selective, and economically viable synthetic methodologies.

This application note details two field-proven, scalable workflows for the asymmetric reduction of the corresponding ketone, 1-(3-bromo-4-fluorophenyl)ethan-1-one: Noyori Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreduction (KRED) . Both protocols are designed as self-validating systems, ensuring high fidelity and reproducibility from bench to pilot-plant scales.

Strategic Rationale & Mechanistic Insights

As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing atom economy, cycle time, and stereocontrol. The causality behind choosing either ATH or Biocatalysis lies in their distinct mechanistic advantages.

Transition Metal Catalysis: Noyori ATH

The Noyori ATH utilizes a ruthenium-based precatalyst, typically RuCl(p-cymene)[(S,S)-TsDPEN]. To synthesize the (1S)-enantiomer, the (S,S)-TsDPEN ligand is strictly required [1].

  • Causality of Reagent Choice: Instead of using isopropanol as a hydrogen donor (which establishes an equilibrium), we employ a Formic Acid/Triethylamine (FA/TEA) azeotrope. The irreversible decomposition of formic acid into CO₂ gas drives the reaction to >99% conversion.

  • Mechanistic Insight: The reaction proceeds via an "outer-sphere" mechanism. The substrate does not directly bind to the ruthenium metal; instead, it is oriented via highly specific CH-π and hydrogen-bonding interactions within a 6-membered pericyclic transition state, dictating the (1S) stereochemical outcome [2].

Noyori_ATH Precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] (Precatalyst) ActiveCat Ru-Amide Complex (Active Catalyst, 16e⁻) Precatalyst->ActiveCat Base (-HCl) Hydride Ru-Hydride Complex (18e⁻ Intermediate) ActiveCat->Hydride + HCOOH - CO₂ Hydride->ActiveCat Hydride Transfer to Ketone Alcohol (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol Hydride->Alcohol Product release Ketone 1-(3-bromo-4-fluorophenyl)ethan-1-one Ketone->Hydride Outer-sphere transition state Donor Formic Acid / TEA (H₂ Donor) Donor->ActiveCat Regenerates Catalyst

Catalytic cycle of Noyori asymmetric transfer hydrogenation using Ru-TsDPEN.

Biocatalysis: Ketoreductase (KRED)

Enzymatic reduction using engineered Ketoreductases (e.g., derived from Lactobacillus kefir) offers unparalleled enantioselectivity (ee > 99.5%) under entirely aqueous, ambient conditions [3].

  • Causality of Reagent Choice: KREDs are strictly dependent on the NADP⁺/NADPH cofactor. Because stoichiometric NADPH is prohibitively expensive for scale-up, a secondary enzyme—Glucose Dehydrogenase (GDH)—is coupled with D-glucose as a sacrificial reductant to recycle the cofactor continuously [4].

  • Mechanistic Insight: The enzyme's chiral pocket rigidly locks the 3-bromo-4-fluorophenyl moiety, allowing hydride attack exclusively from the Re-face of the carbonyl, yielding the (1S)-alcohol.

Biocatalysis Ketone 1-(3-bromo-4-fluorophenyl)ethan-1-one KRED Ketoreductase (KRED) Enzyme Ketone->KRED Substrate binding Alcohol (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol KRED->Alcohol Chiral reduction NADP NADP⁺ KRED->NADP Oxidation NADPH NADPH + H⁺ NADPH->KRED Hydride donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor recycling GDH->NADPH Reduction Gluconate D-Glucono-1,5-lactone GDH->Gluconate Byproduct Glucose D-Glucose Glucose->GDH Sacrificial reductant

Biocatalytic reduction workflow featuring KRED and GDH-mediated cofactor recycling.

Experimental Methodologies

Protocol A: Noyori ATH Scale-Up (100 g Scale)

This protocol utilizes a high substrate concentration to maximize throughput and minimize solvent waste.

Materials:

  • 1-(3-bromo-4-fluorophenyl)ethan-1-one: 100.0 g (0.46 mol)

  • RuCl(p-cymene)[(S,S)-TsDPEN]: 293 mg (0.046 mmol, S/C = 1000)

  • Formic Acid / Triethylamine azeotrope (5:2 molar ratio): 250 mL

  • Ethyl Acetate (EtOAc): 500 mL (for extraction)

Step-by-Step Procedure:

  • System Purging: Equip a 1 L jacketed reactor with an overhead stirrer, internal thermometer, and a gas bubbler. Purge the vessel with N₂ for 15 minutes to ensure an oxygen-free environment, preventing catalyst deactivation.

  • Reagent Charging: Add the FA/TEA azeotrope (250 mL) to the reactor. Begin stirring at 250 rpm.

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (293 mg) to the mixture. Stir for 15 minutes at 30 °C. The solution will transition from orange to dark red, indicating the formation of the active 16-electron Ru-amide complex.

  • Substrate Addition: Slowly add the ketone (100.0 g) in portions over 30 minutes to manage the mild exotherm and control the rate of CO₂ evolution.

  • Reaction Execution: Heat the reactor to 40 °C. Maintain stirring for 16 hours.

  • Workup: Cool the reactor to 10 °C. Slowly quench by adding 300 mL of deionized water. Extract the aqueous layer with EtOAc (2 × 250 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 200 mL) to neutralize residual formic acid, followed by brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a pale yellow oil.

Self-Validation & Quality Control:

  • In-Process Control (IPC): Analyze an aliquot via GC/FID. The reaction is deemed complete when residual ketone is < 1.0%.

  • Stereochemical Validation: Perform Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). The (1S)-enantiomer must elute with an ee of ≥ 98%.

Protocol B: Biocatalytic Reduction (100 g Scale)

This protocol leverages enzymatic specificity, eliminating heavy metal contamination risks—ideal for late-stage API synthesis.

Materials:

  • 1-(3-bromo-4-fluorophenyl)ethan-1-one: 100.0 g (0.46 mol)

  • Engineered KRED (e.g., KRED-130): 2.0 g (2% w/w relative to substrate)

  • Glucose Dehydrogenase (GDH): 0.5 g

  • NADP⁺ (Sodium salt): 100 mg (catalytic)

  • D-Glucose: 125.0 g (0.69 mol, 1.5 eq)

  • Potassium Phosphate Buffer (100 mM, pH 7.0): 800 mL

  • Dimethyl Sulfoxide (DMSO): 150 mL (co-solvent)

Step-by-Step Procedure:

  • Buffer Preparation: In a 2 L pH-stat bioreactor, add 800 mL of the phosphate buffer. Dissolve D-Glucose (125.0 g) and NADP⁺ (100 mg).

  • Enzyme Reconstitution: Add the KRED (2.0 g) and GDH (0.5 g) powders to the buffer. Stir gently at 150 rpm at 30 °C for 15 minutes to fully hydrate the lyophilized enzymes.

  • Substrate Feeding: Dissolve the ketone (100.0 g) in 150 mL of DMSO. Add this solution dropwise to the bioreactor over 1 hour. Causality: Gradual addition prevents substrate toxicity/inhibition toward the enzymes.

  • Reaction Execution: Maintain the temperature at 30 °C. As the reaction proceeds, GDH oxidizes glucose to glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. Use the pH-stat to automatically titrate 2M NaOH into the reactor, maintaining the pH strictly at 7.0 ± 0.1.

  • Workup: After 24 hours (or when NaOH consumption ceases), add 500 mL of MTBE (Methyl tert-butyl ether) and stir vigorously for 30 minutes. Filter the entire biphasic mixture through a pad of Celite to remove denatured proteins.

  • Isolation: Separate the organic layer, wash with brine (200 mL), dry over MgSO₄, and evaporate the solvent to yield the highly pure chiral alcohol.

Self-Validation & Quality Control:

  • In-Process Control (IPC): Monitor NaOH consumption. Theoretical consumption for 100 g of substrate is ~230 mL of 2M NaOH.

  • Stereochemical Validation: Chiral HPLC analysis will typically reveal an ee of > 99.5%, validating the absolute stereospecificity of the KRED variant.

Quantitative Process Metrics

The following table summarizes the key performance indicators (KPIs) for both methodologies, providing a data-driven basis for scale-up selection.

ParameterProtocol A (Noyori ATH)Protocol B (Biocatalysis)
Yield (Isolated) 94 - 96%92 - 95%
Enantiomeric Excess (ee) 98.0 - 98.5%> 99.5%
Catalyst Loading 0.1 mol% (S/C = 1000)2% w/w (Enzyme/Substrate)
Substrate Concentration ~1.8 M (Highly concentrated)~0.5 M (Aqueous dilution)
Cycle Time 16 hours24 hours
E-factor (kg waste / kg product) ~5 (Solvent intensive workup)~12 (High water volume)
Trace Metal Residue Requires Ru scavenging (<10 ppm)None (Metal-free)

Conclusion

Both the Noyori ATH and Biocatalytic KRED pathways provide robust, scalable routes to (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol. The Noyori ATH is highly favorable for early-stage chemical manufacturing due to its low E-factor, high volumetric productivity, and broad substrate tolerance. Conversely, the Biocatalytic route is the premier choice for late-stage API synthesis where absolute stereochemical purity (ee > 99.5%) and the complete absence of transition metal impurities are regulatory imperatives.

References

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Dalton Transactions (RSC Publishing) URL:[Link]

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis URL:[Link]

  • Ketoreductase polypeptides for the reduction of acetophenones United States Patent 10,927,351 B2 URL
  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation PMC - National Institutes of Health URL:[Link]

Application

Application Note &amp; Protocols: (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

A Guide to Asymmetric Synthesis and Key Reaction Mechanisms for Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Chiral alcohols are fundamental building blocks in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Asymmetric Synthesis and Key Reaction Mechanisms for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] Their defined stereochemistry is often crucial for therapeutic efficacy and safety.[1] This document provides a detailed guide to the reaction mechanisms associated with (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol, a versatile chiral intermediate. We will explore its primary synthesis via the asymmetric reduction of a prochiral ketone and detail the mechanisms and protocols for its subsequent transformations, including oxidation, stereochemical inversion, and carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their discovery and development pipelines.[2]

Part 1: Enantioselective Synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

The most direct and efficient route to optically pure (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-(3-bromo-4-fluorophenyl)ethan-1-one.[3][4] While chemical methods using chiral catalysts exist, biocatalytic reduction using carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs) offers exceptional enantioselectivity under mild, environmentally benign conditions.[5][6]

Mechanism: Biocatalytic Asymmetric Reduction

Enzymatic reduction of ketones involves the transfer of a hydride ion from a cofactor, typically NADPH (Nicotinamide adenine dinucleotide phosphate), to the carbonyl carbon of the substrate.[7] The enzyme's chiral active site precisely orients the ketone, ensuring the hydride is delivered to one specific face (in this case, the Re-face) to produce the desired (S)-enantiomer with high fidelity.[8] To make the process cost-effective, a catalytic amount of the expensive NADPH cofactor is used, and it is continuously regenerated in situ. A common method for cofactor recycling is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is co-added and oxidized to acetone by the same enzyme, thereby reducing NADP+ back to NADPH.

Workflow for Enzymatic Synthesis

sub Substrate 1-(3-bromo-4-fluorophenyl)ethan-1-one reagents Reagents CRED Enzyme, NADP+ (catalytic), Isopropanol (co-substrate) sub->reagents reaction Bioreduction Tris-HCl Buffer, 30-50 °C, 12-24h reagents->reaction workup Workup Solvent Extraction (e.g., Ethyl Acetate) reaction->workup purify Purification Silica Gel Chromatography workup->purify product Product (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol purify->product cluster_0 Hydroxyl Group Reactions cluster_1 Aryl Bromide Reaction start (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol oxidation Oxidation (e.g., Dess-Martin) start->oxidation [O] inversion Stereochemical Inversion (Mitsunobu Reaction) start->inversion PPh₃, DIAD, RCO₂H coupling C-C Bond Formation (Suzuki Coupling) start->coupling Pd Catalyst, Base, R-B(OH)₂

Sources

Method

Highly Enantioselective Catalytic Synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol: Application Notes and Protocols

Strategic Overview & Chemical Context Chiral 1-arylethanols are critical building blocks in the pharmaceutical industry, frequently serving as intermediates for active pharmaceutical ingredients (APIs) targeting central...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

Chiral 1-arylethanols are critical building blocks in the pharmaceutical industry, frequently serving as intermediates for active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders and oncology indications. The synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol presents a unique challenge due to the presence of the bulky, electron-withdrawing 3-bromo-4-fluoro substitution pattern on the aromatic ring.

Direct asymmetric reduction of the corresponding ketone, 1-(3-bromo-4-fluorophenyl)ethan-1-one, is the most atom-economical approach. However, the catalytic system must be carefully selected to avoid off-target hydrodehalogenation (particularly of the aryl bromide) while maintaining absolute stereocontrol. This application note details two field-proven, highly enantioselective methodologies: Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Catalyst Selection

The Noyori-Ikariya ATH utilizing the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst is the gold standard for the robust reduction of acetophenone derivatives[1].

  • Electronic Effects: The electron-withdrawing fluorine and bromine atoms increase the electrophilicity of the carbonyl carbon, significantly accelerating the rate of hydride transfer from the ruthenium-hydride intermediate compared to unsubstituted acetophenones[1].

  • Stereochemical Control: The absolute configuration is strictly governed by the (S,S)-TsDPEN ligand. In the outer-sphere 6-membered pericyclic transition state, CH/π interactions between the η6-arene (p-cymene) and the substrate's aromatic ring are optimized. To minimize steric repulsion, the bulky 3-bromo-4-fluorophenyl group is oriented away from the tosyl moiety of the ligand. This spatial arrangement exclusively exposes the Re-face of the carbonyl to the ruthenium hydride, yielding the (1S)-enantiomer.

  • Hydrogen Donor: A 5:2 azeotropic mixture of Formic Acid and Triethylamine (FA/TEA) is utilized. Unlike isopropanol-mediated Meerwein-Ponndorf-Verley (MPV) reductions, the decomposition of formic acid into CO₂ renders the hydride transfer thermodynamically irreversible, driving the reaction to >99% conversion and preventing product racemization over time.

ATH_Workflow Ketone 1-(3-bromo-4-fluorophenyl) ethan-1-one TS Outer-Sphere 6-Membered Transition State Ketone->TS Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%) Catalyst->TS Donor HCOOH / TEA (5:2) Hydrogen Donor Donor->TS Product (1S)-1-(3-bromo-4-fluorophenyl) ethan-1-ol TS->Product

Fig 1: Outer-sphere mechanism of Ru-catalyzed ATH driving irreversible (1S)-stereocontrol.
Experimental Protocol: ATH

Note: This protocol is self-validating. The evolution of CO₂ gas serves as a visual confirmation of active hydride generation.

Reagents:

  • 1-(3-bromo-4-fluorophenyl)ethan-1-one: 10.0 mmol (2.17 g)

  • RuCl(p-cymene)[(S,S)-TsDPEN]: 0.1 mmol (63.6 mg, 1.0 mol%)

  • Formic Acid/Triethylamine (5:2 azeotrope): 5.0 mL

  • Anhydrous N,N-Dimethylformamide (DMF): 10.0 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the ketone (2.17 g) and the Ru-catalyst (63.6 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum and subject it to three vacuum/argon cycles to remove oxygen, which can deactivate the active Ru-hydride species.

  • Solvent & Donor Addition: Syringe in 10.0 mL of sparged, anhydrous DMF, followed by the dropwise addition of 5.0 mL of the FA/TEA (5:2) azeotrope. Caution: Mild effervescence (CO₂) will occur.

  • Reaction: Stir the homogeneous dark-red solution at 30 °C for 18 hours. The reaction color will gradually shift to a lighter amber as the active catalytic cycle stabilizes.

  • Workup: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to afford the pure (1S)-alcohol.

Method B: Biocatalytic Asymmetric Reduction (KRED)

Mechanistic Causality & Enzyme Selection

Biocatalysis offers an environmentally benign, highly selective alternative to transition metal catalysis. Wild-type ketoreductases (KREDs) generally follow Prelog’s rule, delivering the hydride to the Re-face of the ketone to yield the (R)-alcohol[2].

To synthesize the (1S)-enantiomer, we utilize an engineered, anti-Prelog (S)-selective KRED (e.g., evolved variants from Lactobacillus kefir or Synechococcus sp.)[3][4].

  • Active Site Engineering: Directed evolution has expanded the binding pocket of these enzymes. The bulky 3-bromo-4-fluorophenyl moiety is forced into the newly expanded "large" binding pocket, restricting the methyl group to the "small" pocket. This spatial lock exposes only the Si-face of the carbonyl to the NADPH cofactor, resulting in >99.5% enantiomeric excess (ee) of the (S)-alcohol[3][4].

  • Cofactor Regeneration: Because NADPH is cost-prohibitive in stoichiometric amounts, a coupled Glucose Dehydrogenase (GDH) system is employed. The oxidation of D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid) is thermodynamically irreversible, perfectly driving the ketone reduction to completion without equilibrium limitations.

KRED_Cycle Ketone Prochiral Ketone Substrate KRED Engineered KRED (S-selective) Ketone->KRED Product (1S)-Alcohol Product KRED->Product NADP NADP+ KRED->NADP NADPH NADPH (Cofactor) NADPH->KRED Hydride Transfer GDH GDH (Regeneration) NADP->GDH GDH->NADPH Gluconate Gluconic Acid GDH->Gluconate Glucose D-Glucose Glucose->GDH

Fig 2: Biocatalytic cascade showing KRED reduction coupled with GDH-mediated NADPH regeneration.
Experimental Protocol: KRED Biocatalysis

Note: The generation of gluconic acid will cause the pH to drop. The protocol relies on a pH-stat autotitrator to maintain optimal enzyme activity (pH 7.0).

Reagents:

  • 1-(3-bromo-4-fluorophenyl)ethan-1-one: 10.0 mmol (2.17 g)

  • Engineered (S)-selective KRED powder: 50 mg

  • Glucose Dehydrogenase (GDH) powder: 10 mg

  • NADP+ sodium salt: 5.0 mg (catalytic)

  • D-Glucose: 15.0 mmol (2.70 g, 1.5 equiv)

  • 100 mM Potassium Phosphate (KPi) buffer (pH 7.0): 45 mL

  • Dimethyl Sulfoxide (DMSO): 5.0 mL

Step-by-Step Procedure:

  • Buffer Preparation: In a 100 mL jacketed reactor, add 45 mL of KPi buffer (pH 7.0). Dissolve the D-Glucose and NADP+ completely.

  • Enzyme Reconstitution: Add the KRED and GDH powders to the buffer. Stir gently at 150 rpm for 10 minutes at 30 °C to prevent protein shearing.

  • Substrate Addition: Dissolve the ketone (2.17 g) in 5.0 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture. The reaction will form a milky emulsion.

  • Reaction & pH Control: Stir the emulsion at 300 rpm at 30 °C. Connect the reactor to a pH-stat autotitrator loaded with 1.0 M NaOH. Set the setpoint to pH 7.0. The reaction progress can be directly correlated to the volume of NaOH consumed.

  • Workup: Once NaOH consumption ceases (typically 12-16 hours), extract the aqueous emulsion with Methyl tert-butyl ether (MTBE) (3 × 30 mL). Tip: If an emulsion persists, filter the mixture through a pad of Celite prior to phase separation.

  • Isolation: Dry the combined MTBE layers over Na₂SO₄ and evaporate the solvent to yield the highly pure (1S)-alcohol. No chromatographic purification is typically required.

Quantitative Data & Process Selection

To assist process chemists in selecting the appropriate methodology for scale-up, the following table summarizes the comparative metrics of both protocols.

Process ParameterMethod A: Ru-Catalyzed ATHMethod B: Biocatalytic KRED
Catalyst System RuCl(p-cymene)[(S,S)-TsDPEN]Engineered (S)-KRED / GDH
Hydride Source Formic Acid (azeotrope)D-Glucose (via NADPH)
Typical Isolated Yield 88 - 92%94 - 98%
Enantiomeric Excess (ee) 94 - 96% (S)> 99.5% (S)
Reaction Temperature 30 °C30 °C
Solvent Matrix DMF / NeatAqueous KPi Buffer + 10% DMSO
Primary Byproducts CO₂, TriethylamineGluconic acid (as sodium salt)
Environmental Impact Moderate (Heavy metal, VOCs)Low (Aqueous, biodegradable)
Scale-Up Considerations Requires strict inert atmosphereRequires pH-stat autotitration

References

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones . Organometallics / NIH. 1

  • Ketoreductase polypeptides for the reduction of acetophenones . Google Patents (EP2198018B1). 3

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols . Chemical Communications (RSC Publishing). 4

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH . ACS Omega. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Welcome to the technical support center for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential stability issues encountered during the handling, storage, and analysis of this compound. This document provides in-depth, field-proven insights into the potential degradation pathways, presented in a practical question-and-answer format.

Overview of Molecular Stability

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol possesses several structural features that influence its stability:

  • Chiral Benzylic Alcohol: The secondary alcohol at a benzylic position is susceptible to both oxidation and acid-catalyzed reactions. Its chiral nature also introduces the risk of racemization.

  • Bromo-Fluoro Aromatic Ring: The halogen substituents on the phenyl ring are generally stable but can be subject to reductive dehalogenation or photolytic degradation under specific conditions. The C-F bond is significantly stronger than the C-Br bond, making debromination a more likely pathway.[1][2]

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I'm observing a new, more non-polar peak in my HPLC analysis. What is the likely cause?

Answer:

The most probable cause for a new, less polar peak is the oxidation of the secondary alcohol to its corresponding ketone, 3-bromo-4-fluoroacetophenone . Benzylic alcohols are particularly susceptible to oxidation.[3][4][5]

Causality: The benzylic C-H bond is weakened by the adjacent aromatic ring, making it a prime target for various oxidizing agents. This can be triggered by:

  • Atmospheric Oxygen: Slow oxidation can occur over time, especially if the sample is exposed to air, light, or trace metal catalysts.[6]

  • Reagent Contamination: Peroxides in solvents (like older ethers or THF) or residual oxidizing agents from synthesis can accelerate this process.

  • Photochemical Oxidation: Exposure to UV light can generate radicals that initiate oxidation.[6]

Troubleshooting Protocol:

  • Confirm Identity:

    • LC-MS Analysis: The ketone product will have a mass that is 2 Da lower than the parent alcohol (loss of two hydrogen atoms). Check your mass spectrometry data for a peak at the expected m/z.

    • NMR Spectroscopy: If sufficient material is isolated, the disappearance of the alcohol proton (OH) and the methine proton (CH-OH), along with a downfield shift of the methyl protons in ¹H NMR, would confirm the ketone structure.

  • Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use freshly distilled or inhibitor-free solvents for sample preparation and analysis.

    • Light Protection: Store samples in amber vials or protected from direct light.

FAQ 2: My mass spectrometry data shows a significant peak with a mass loss of ~79/81 Da. What does this indicate?

Answer:

A mass loss of approximately 79 or 81 atomic mass units (corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br) strongly suggests reductive debromination . This process replaces the bromine atom on the aromatic ring with a hydrogen atom, yielding (1S)-1-(4-fluorophenyl)ethan-1-ol.

Causality: Reductive dehalogenation of aryl halides can be facilitated by various conditions.[7][8][9][10]

  • Catalytic Hydrogenation Conditions: If the compound is exposed to hydrogen gas and a metal catalyst (e.g., Palladium, Platinum), debromination can occur readily.[10] This is a common concern if purifying the compound via catalytic hydrogenation to remove other impurities.

  • Reducing Agents: Strong reducing agents or even mild ones over long periods can cause this degradation.

  • Microbial Degradation: Certain anaerobic microorganisms are capable of reductive dehalogenation.[7][8][9][11] This is a consideration for long-term storage of samples that are not in a sterile environment.

Troubleshooting Protocol:

  • Verify the Degradant:

    • Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the degradant peak, which should match C₈H₉FO.

  • Review Experimental History:

    • Carefully check all recent experimental procedures for the use of reducing conditions. Were any steps involving H₂/Pd, NaBH₄, or other reducing agents used?

    • Assess the storage conditions. Was the sample stored in a non-sterile aqueous buffer for an extended period?

FAQ 3: The enantiomeric excess (e.e.) of my sample is decreasing over time. What could be causing this racemization?

Answer:

A decrease in enantiomeric excess indicates racemization at the chiral benzylic carbon. This occurs when the (1S)-enantiomer converts into its (1R)-enantiomer, eventually leading to a 1:1 racemic mixture.

Causality: Racemization of benzylic alcohols is often facilitated by the formation of a planar, achiral carbocation intermediate.[12] This process is typically catalyzed by:

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (H₂O).[13][14] The departure of water leaves a resonance-stabilized benzylic carbocation. Re-attack by water can occur from either face of the planar carbocation, leading to both enantiomers.[13][15]

  • High Temperatures: Thermal energy can sometimes be sufficient to promote the formation of the carbocation intermediate, especially in the presence of trace acidic impurities.

Troubleshooting Protocol:

  • Chiral Analysis:

    • Use a validated chiral HPLC or GC method to quantify the ratio of the (1S) and (1R) enantiomers. Track this ratio over time under your typical storage and handling conditions.

  • Control the pH:

    • Ensure that all solvents and solutions used are neutral or buffered appropriately. Avoid acidic conditions, even trace amounts from sources like chlorinated solvents (which can degrade to HCl).

  • Temperature Control:

    • Store the compound at recommended low temperatures (e.g., 2-8 °C or frozen) to minimize the rate of any potential acid-catalyzed racemization.[13]

FAQ 4: I'm seeing a more non-polar impurity under acidic conditions, but it's not the ketone. What else could it be?

Answer:

Under strong acidic conditions and/or heat, the alcohol can undergo an E1 elimination reaction (dehydration) to form 1-bromo-2-fluoro-4-(prop-1-en-2-yl)benzene.[16][17] This alkene product is significantly less polar than the starting alcohol.

Causality: The mechanism is similar to that of acid-catalyzed racemization.

  • Protonation: The acid catalyst protonates the hydroxyl group.[14][16]

  • Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming the same planar, resonance-stabilized benzylic carbocation.[16]

  • Deprotonation: Instead of being attacked by water, a weak base (like water or the conjugate base of the acid) removes a proton from the adjacent methyl group, forming a double bond.[16]

Troubleshooting Protocol:

  • Confirm Identity:

    • LC-MS: The alkene product will have a mass that is 18 Da lower than the parent alcohol, corresponding to the loss of a water molecule.

    • ¹H NMR: Look for the appearance of vinyl proton signals and the disappearance of the alcohol and methine protons.

  • Mitigation:

    • Strictly avoid acidic conditions, especially in combination with heat.[17][18] Use neutral buffers and aprotic solvents where possible.

Summary of Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed.

DegradationPathways Start (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (Parent Compound) Ketone 3-bromo-4-fluoroacetophenone (Oxidation Product) Start->Ketone Oxidation (O₂, light, metal traces) Debrominated (1S)-1-(4-fluorophenyl)ethan-1-ol (Reductive Debromination) Start->Debrominated Reduction (H₂/Pd, NaBH₄) Racemate (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (Racemization Product) Start->Racemate Racemization (H⁺, Heat) Alkene 1-bromo-2-fluoro-4-(prop-1-en-2-yl)benzene (Dehydration Product) Start->Alkene Dehydration (H⁺, Heat)

Caption: Primary degradation pathways for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol.

Quantitative Data Summary

Degradation PathwayProductMass Change (Da)Analytical SignatureCommon Cause
Oxidation 3-bromo-4-fluoroacetophenone-2More non-polar peak in RPLCAir, light, peroxides
Debromination (1S)-1-(4-fluorophenyl)ethan-1-ol-79 / -81Isotopic pattern loss for BrCatalytic hydrogenation
Racemization (1R)-enantiomer0New peak in chiral HPLCAcidic pH, heat
Dehydration Alkene derivative-18More non-polar peak in RPLCStrong acid, heat

Protocol: Forced Degradation Study

To systematically investigate the stability of your compound and identify potential degradants, a forced degradation (or stress testing) study is essential.[19][20][21] This helps in developing a stability-indicating analytical method.

Objective: To generate likely degradation products and understand the degradation pathways under various stress conditions.

Materials:

  • (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂ (Hydrogen Peroxide)

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV-MS system

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol/water) to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples, including the control, by a suitable HPLC-UV-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the peaks corresponding to degradation products.

    • Use the MS data to propose structures for the degradants based on their mass-to-charge ratio and fragmentation patterns.

    • Calculate the percentage of degradation and perform a mass balance to ensure all major components are accounted for.

This systematic approach will provide a comprehensive stability profile of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol, enabling robust analytical method development and informed decisions on formulation and storage.[20]

References

  • Robrock, K. R., et al. (2015). Reductive Dehalogenation of Oligocyclic Phenolic Bromoaromatics by Dehalococcoides mccartyi Strain CBDB1. Environmental Science & Technology. Available at: [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Available at: [Link]

  • Adrian, L., & Löffler, F. E. (Eds.). (2015). Reductive Dehalogenation of Oligocyclic Phenolic Bromoaromatics by Dehalococcoides mccartyi Strain CBDB1. Environmental Science & Technology. Available at: [Link]

  • Google Patents. (n.d.). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. EP0779261A1.
  • ResearchGate. (2015). Reductive Dehalogenation of Oligocyclic Phenolic Bromoaromatics by Dehalococcoides mccartyi Strain CBDB1. Available at: [Link]

  • Wang, T. Z., et al. (2021). Identification of Reductive Dehalogenases That Mediate Complete Debromination of Penta- and Tetrabrominated Diphenyl Ethers in Dehalococcoides spp. Applied and Environmental Microbiology. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Available at: [Link]

  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. Available at: [Link]

  • Boyer, B., et al. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Tetrahedron: Asymmetry. Available at: [Link]

  • Erickson, J. A., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Available at: [Link]

  • Royal Society of Chemistry. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and Racemization. Available at: [Link]

  • Clark, J. (n.d.). Dehydration of alcohols. Chemguide. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Available at: [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Available at: [Link]

  • Study.com. (n.d.). Treated with HI and losing H₂O, chiral derivatives of benzyl alcohol generate benzyl iodides... Available at: [Link]

  • Scribd. (n.d.). Benzylic and Allylic Alcohol Oxidation. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Beilstein-Institut. (2021). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nikitas, N. F., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Available at: [Link]

  • Das, P., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • Klick, S., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Available at: [Link]

  • Drug Development & Delivery. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • Yang, X., et al. (2022). Metabolic engineering of Escherichia coli for efficient degradation of 4-fluorophenol. AMB Express. Available at: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water. Available at: [Link]

  • Dimitrov, S., et al. (n.d.). Predicting the biodegradation products of perfluorinated chemicals using CATABOL. SAR and QSAR in Environmental Research. Available at: [Link]

  • Ferreira, M. I. M., et al. (2006). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Applied and Environmental Microbiology. Available at: [Link]

  • Journal of Pure and Applied Microbiology. (2021). The Chemical Compounds from Degradation of Profenofos and Malathion by Indigenous Bacterial Consortium. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis and Impurity Profiling of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face during the asymmetric synthesis and scale-up of (1S)-1-(3-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face during the asymmetric synthesis and scale-up of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol . This chiral secondary alcohol is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs). However, its structural features—specifically the halogens on the aromatic ring and the benzylic hydroxyl group—make it susceptible to specific side reactions during asymmetric transfer hydrogenation (ATH) or Corey-Bakshi-Shibata (CBS) reductions.

Here, we do not just provide generic protocols; we decode the mechanistic causality behind impurity formation so you can build self-validating, robust experimental workflows.

Section 1: Quantitative Impurity Profiling

To maintain pharmaceutical-grade specifications, you must first understand the analytical landscape of your reaction mixture. Below is a summary of the most common impurities encountered during the synthesis of this molecule from 1-(3-bromo-4-fluorophenyl)ethanone.

Table 1: Common Impurities, Mechanistic Origins, and Analytical Tolerances

Impurity Name / StructureMechanistic OriginTypical Process LimitDetection Method & Retention
Impurity A: (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-olIncomplete enantioselectivity during ATH or CBS reduction.< 0.5% (ee > 99%)Chiral HPLC (Chiralcel OD-H), RT: ~8.5 min
Impurity B: 1-(3-bromo-4-fluorophenyl)ethanoneUnreacted starting material or auto-oxidation during storage.< 0.1%GC-FID or RP-HPLC, RT: ~6.2 min
Impurity C: 1-(4-fluorophenyl)ethan-1-olHydrodebromination side-reaction caused by prolonged exposure to Ru/Pd catalysts.< 0.2%LC-MS (m/z 141 [M-OH]+), RP-HPLC
Impurity D: 1-bromo-2-fluoro-4-vinylbenzeneAcid-catalyzed dehydration (elimination) during aggressive aqueous workup.< 0.1%GC-FID, UV-Vis (extended conjugation)
Section 2: Mechanistic Pathways of Impurity Formation

Understanding the divergence points in your synthetic pathway is critical for troubleshooting. The diagram below illustrates how varying reaction conditions lead to specific impurities.

ImpurityPathway SM Starting Material 1-(3-bromo-4-fluorophenyl)ethanone Target Target Intermediate (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol SM->Target Asymmetric Reduction (Ru-TsDPEN or CBS) ImpA Impurity A (1R)-Isomer SM->ImpA Background Racemic Reduction ImpB Impurity C 1-(4-fluorophenyl)ethan-1-ol SM->ImpB Hydrodebromination (Over-reduction) ImpC Impurity D Styrene Derivative Target->ImpC Acidic Workup (Dehydration)

Mechanistic pathways of target (1S)-alcohol and primary impurities.

Section 3: Troubleshooting Guides & FAQs

Q1: My enantiomeric excess (ee) is plateauing at 92-95%. How do I suppress the formation of Impurity A (the (1R)-enantiomer)? Causality & Solution: The formation of the (1R)-enantiomer during Noyori Asymmetric Transfer Hydrogenation (ATH) is typically a result of background, non-catalyzed reduction or catalyst degradation. The ATH mechanism relies on a metal-ligand bifunctional concerted transition state[1]. If the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst is exposed to trace oxygen, the diamine ligand degrades, exposing a non-chiral ruthenium center that reduces the ketone racemosely. Actionable Step: Ensure strict Schlenk line techniques. Degas your formic acid/triethylamine (FA/TEA) azeotrope via three freeze-pump-thaw cycles. Furthermore, maintain the reaction temperature strictly below 30°C, as higher temperatures exponentially increase the rate of the non-enantioselective background reaction.

Q2: I am detecting up to 2% of Impurity C (1-(4-fluorophenyl)ethan-1-ol). Why is the bromine being cleaved, and how do I stop it? Causality & Solution: Hydrodebromination is a classic side reaction when halogenated aromatics are exposed to transition metals (like Ru, Rh, or Pd) in the presence of a hydrogen donor. The oxidative addition of the metal into the C-Br bond competes with the desired coordination to the carbonyl group. Actionable Step: This is a kinetic issue. The C-Br insertion is generally slower than carbonyl reduction. To prevent this, you must strictly monitor the reaction conversion and quench it immediately upon consumption of the starting material. Do not leave the reaction stirring overnight. Alternatively, switch from an ATH protocol to a Corey-Bakshi-Shibata (CBS) reduction, which utilizes borane and a chiral oxazaborolidine catalyst[2]. The CBS system is entirely metal-free and incapable of oxidative insertion into the C-Br bond. Enzymatic resolution using lipases (e.g., CAL-B) is another viable, metal-free alternative to achieve high enantiomeric purity without dehalogenation risks[3].

Q3: During the final workup, my product turns yellow and GC shows a new peak (Impurity D). What is happening? Causality & Solution: The benzylic hydroxyl group in (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is highly activated by the electron-withdrawing halogens. Under acidic conditions (e.g., quenching with strong HCl), the hydroxyl group is protonated and leaves as water, forming a stable benzylic carbocation. This intermediate rapidly loses a proton to form the conjugated styrene derivative (1-bromo-2-fluoro-4-vinylbenzene). Actionable Step: Avoid strong mineral acids during workup. Quench the ATH reaction with a mild, buffered aqueous solution (e.g., saturated NH4​Cl or a phosphate buffer at pH 7). If distillation is required for purification, use a wiped-film evaporator (WFE) under high vacuum to minimize thermal stress.

TroubleshootingLogic Start Issue: Low ee (<99%) or High Impurity A CheckCat Check Catalyst Integrity (Color & Storage) Start->CheckCat CatBad Degraded Ligand (Brown/Black Solution) CheckCat->CatBad Impure CatGood Catalyst Intact (Deep Red Solution) CheckCat->CatGood Pure ActionCat Replace Ru/Ts-DPEN Degas Solvents CatBad->ActionCat CheckTemp Check Reaction Temp (Is it > 25°C?) CatGood->CheckTemp TempHigh High Temp Causes Background Racemization CheckTemp->TempHigh Yes TempGood Optimize H-Donor (FA/TEA ratio) CheckTemp->TempGood No

Diagnostic logic tree for troubleshooting low enantiomeric excess.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Optimized Noyori Asymmetric Transfer Hydrogenation (ATH)

Purpose: Synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol with >99% ee, minimizing debromination. Reduction is carried out under standard Noyori conditions utilizing an azeotropic mixture of triethylamine and formic acid[4]. Self-Validation Checkpoint: The color of the active catalyst solution should be deep red/purple. A shift to brown/black indicates oxygen contamination and impending loss of enantioselectivity.

  • Catalyst Pre-activation: In an argon-flushed Schlenk flask, combine [RuCl2​(p−cymene)]2​ (0.5 mol%) and (S,S)-Ts-DPEN (1.1 mol%). Add anhydrous, degassed dichloromethane (DCM) and stir for 30 minutes at room temperature until a deep red solution forms.

  • Solvent Exchange: Remove DCM under reduced pressure and replace with degassed anhydrous dimethylformamide (DMF).

  • Substrate Addition: Add 1-(3-bromo-4-fluorophenyl)ethanone (1.0 equivalent, 0.5 M concentration).

  • H-Donor Addition: Cool the flask to 0°C. Dropwise, add a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (molar ratio 5:2, 3.0 equivalents of FA).

  • Reaction Monitoring: Stir at 20°C. Sample every 2 hours. Quench a 50 µL aliquot into 1 mL of hexane/ethyl acetate (1:1) and analyze via TLC (UV active) to monitor the disappearance of the ketone.

  • Quenching (Critical Step): Once starting material is <1%, immediately quench the reaction by adding saturated aqueous NH4​Cl (pH ~6-7) to prevent over-reduction (Impurity C) and dehydration (Impurity D).

  • Extraction: Extract with methyl tert-butyl ether (MTBE) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (<40°C bath temperature).

Protocol 2: Chiral GC/HPLC Analysis for Enantiomeric Excess

Purpose: Accurate quantification of Impurity A and Impurity B.

  • Sample Preparation: Dissolve 5 mg of the crude product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Validation: Inject a racemic standard of 1-(3-bromo-4-fluorophenyl)ethan-1-ol first to ensure baseline resolution (Rs > 1.5) between the (1S) and (1R) peaks.

Sources

Troubleshooting

troubleshooting chiral HPLC for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

Welcome to the Technical Support Center for the chiral chromatographic resolution of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol . The separation of chiral secondary aromatic alcohols presents unique chromatographic challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral chromatographic resolution of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol .

The separation of chiral secondary aromatic alcohols presents unique chromatographic challenges. The presence of the bulky 3-bromo and highly electronegative 4-fluoro substituents on the phenyl ring dictates the molecule's steric bulk, dipole moment, and hydrogen-bonding capacity. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure robust enantiomeric excess (ee) determination.

I. Mechanistic Overview & Column Selection

Chiral recognition for 1-arylethanol derivatives relies heavily on polysaccharide-based chiral stationary phases (CSPs)[1]. The separation is driven by a three-point interaction model:

  • Hydrogen Bonding: The secondary hydroxyl group of the analyte interacts with the carbamate or benzoate linkages of the CSP.

  • π-π Interactions: The electron-deficient 3-bromo-4-fluorophenyl ring interacts with the phenyl rings of the CSP's derivatized polymer backbone.

  • Steric Inclusion: The analyte must physically fit into the chiral grooves of the polymer. Conformational differences between amylose (e.g., Chiralpak® AD-H) and cellulose (e.g., Chiralcel® OD-H) dictate whether the bulky 3-bromo group will be accommodated or rejected by the chiral cavity[2].

For structurally analogous halo-phenylethanols, normal-phase chromatography utilizing Hexane and Isopropanol (IPA) is the gold standard[3]. Hexane acts as the non-polar bulk solvent, while IPA acts as a competitive modifier that modulates the hydrogen-bonding kinetics[4].

II. Method Development & Troubleshooting Workflow

Chiral_Workflow Start 1. Inject Racemate Standard (Hexane:IPA 95:5) Eval 2. Evaluate Resolution (Rs) Start->Eval Pass 3a. Rs ≥ 1.5 Proceed to (1S) Sample Eval->Pass Baseline Separation Fail 3b. Rs < 1.5 Initiate Troubleshooting Eval->Fail Co-elution / Tailing Tailing Issue: Peak Tailing Action: Add 0.1% DEA/TFA Fail->Tailing Coelution Issue: Co-elution Action: Switch Cellulose to Amylose CSP Fail->Coelution Drift Issue: RT Drift Action: Premix Mobile Phase & Equilibrate Fail->Drift

Chiral HPLC troubleshooting workflow for 1-arylethanol resolution.

III. Self-Validating Experimental Protocol

To prevent false positive ee% reporting, your method must be self-validating. Follow this step-by-step protocol to establish a baseline of trust before analyzing the synthesized (1S) enantiomer.

Step 1: Isocratic Mobile Phase Preparation

  • Action: Manually premix HPLC-grade Hexane and Isopropanol at a 95:5 (v/v) ratio. Do not rely on the HPLC pump's low-pressure mixing valves.

  • Causality: Normal-phase solvents have vastly different densities and vapor pressures. Pump-mixing often leads to micro-cavitation and localized concentration gradients, causing severe retention time drift.

Step 2: Thermodynamic Equilibration

  • Action: Flush the selected CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) with at least 15 column volumes (~40 mL) of the mobile phase at 1.0 mL/min at a controlled 25°C[5].

  • Causality: Polysaccharide CSPs swell dynamically based on the alcohol modifier concentration. Incomplete swelling alters the geometry of the chiral cavities, leading to irreproducible selectivity (α).

Step 3: The System Suitability Test (SST)

  • Action: Inject 10 µL of a 1 mg/mL racemic standard of 1-(3-bromo-4-fluorophenyl)ethan-1-ol.

  • Validation Criterion: The chromatogram must yield two distinct peaks with an area integration ratio of exactly 50:50 (±1%) and a resolution (Rs) > 1.5. If the ratio is skewed, your UV detector wavelength is operating in a non-linear range, or the sample is degrading.

Step 4: Orthogonal Spike Test

  • Action: Co-inject your synthesized (1S) sample spiked with 10% of the racemate standard.

  • Validation Criterion: The peak corresponding to the (1S) enantiomer must increase in area proportionally without any peak broadening or shoulder formation. This definitively proves peak identity and rules out co-eluting achiral impurities.

IV. Quantitative Data: Expected Chromatographic Behavior

Based on the chromatographic behavior of analogous halo-substituted 1-phenylethanols[3][4][6], the following table summarizes the expected performance across different stationary phases to guide your column selection.

Table 1: Comparative CSP Performance for 1-Arylethanol Derivatives

Chiral Stationary PhasePolymer BackboneTypical Mobile Phase (v/v)Expected Selectivity (α)Resolution (Rs)Mechanistic Rationale
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)1.15 - 1.301.2 - 1.8Standard linear inclusion; the rigid cellulose backbone may exhibit moderate steric clash with the 3-bromo group.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)1.40 - 1.65> 2.0The amylose helical groove is wider and more flexible, better accommodating the bulky 3-bromo-4-fluoro phenyl ring.
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized)Hexane / EtOH (98:2)1.20 - 1.401.5 - 1.9Immobilization allows the use of alternative modifiers (like Ethanol) to alter H-bonding dynamics without degrading the column.

V. Troubleshooting FAQs

Q: Why am I observing severe peak tailing for (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol, even though it is a neutral molecule? A: While the molecule is globally neutral, the secondary hydroxyl group acts as a strong hydrogen bond donor and acceptor. Tailing occurs when this hydroxyl group interacts with residual, un-endcapped silanols on the underlying silica support, rather than the chiral selector itself[5]. Solution: Add a slightly more sterically hindered alcohol to the mobile phase (e.g., substituting 2% IPA with 2% Ethanol) to competitively block these non-specific silanol interactions. Alternatively, adding 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) can mask active sites, though this is usually reserved for ionizable compounds[1].

Q: My retention times are drifting earlier with each subsequent injection. How do I stabilize the system? A: Retention time drift in normal-phase chiral chromatography is almost exclusively an equilibration or solvent evaporation issue. If your mobile phase is evaporating in the solvent reservoir, the Hexane:IPA ratio changes. Furthermore, if the column was not flushed with enough column volumes, the polymer backbone is still physically shifting[5]. Solution: Prepare fresh mobile phase daily in a tightly sealed bottle. Ensure the column temperature is strictly controlled via a column oven, as chiral recognition is an enthalpy-driven process highly sensitive to ambient temperature fluctuations.

Q: I have baseline separation (Rs > 1.5) on Chiralpak AD-H, but the sensitivity at 254 nm is too low to accurately quantify my 0.1% (1R) enantiomer impurity. What is the cause? A: The 3-bromo-4-fluoro substitution on the phenyl ring shifts the UV absorbance maximum. While unsubstituted benzene rings have a weak B-band around 254 nm, halogenated aromatics often have much stronger π-π* transitions deeper in the UV range[4]. Solution: Shift your detection wavelength to 220 nm or 230 nm[6]. Critical warning: You must ensure you are using strictly HPLC-grade Hexane. Lower grades contain trace aromatic impurities that absorb heavily below 240 nm, which will cause massive baseline noise and negate any sensitivity gains.

Q: I cannot resolve the (1S) and (1R) enantiomers on Chiralcel OD-H (co-elution). What is the next logical step? A: The 3-bromo-4-fluoro substitution pattern creates unique steric hindrance. If cellulose tris(3,5-dimethylphenylcarbamate) (OD-H) fails, the causality lies in the cavity shape rejecting the analyte[2]. Solution: Switch to an amylose-based backbone like Chiralpak AD-H, which has a different helical twist and a wider chiral groove. If amylose also fails, change the derivatization chemistry from a carbamate to a benzoate (e.g., Chiralcel OJ-H) to fundamentally alter the π-π interaction sites[1].

VI. References

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at:[Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • CNR-IRIS. Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones. Available at: [Link]

  • Royal Society of Chemistry (RSC). Supporting Information: Chiral HPLC conditions for halo-phenylethanols. Available at:[Link]

Sources

Optimization

scaling up (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol production issues

Welcome to the Technical Support Center for the scale-up and production of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol . As a chiral secondary alcohol with a halogenated aromatic ring, this molecule presents unique challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol .

As a chiral secondary alcohol with a halogenated aromatic ring, this molecule presents unique challenges during multi-kilogram manufacturing. The two most viable and scalable synthetic routes are Biocatalytic Reduction using Ketoreductases (KRED) and Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya Ruthenium catalysts.

This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your scale-up campaigns achieve high yield, strict enantiomeric excess (ee), and seamless downstream processing.

MODULE A: Biocatalytic Reduction (KRED) Troubleshooting

Q: Why does my KRED-catalyzed reduction stall at ~50% conversion despite using an excess of glucose and GDH for cofactor regeneration? A: This is a classic symptom of buffer capacity failure leading to enzyme denaturation. In the coupled enzyme system, Glucose Dehydrogenase (GDH) oxidizes D-glucose to D-glucono-1,5-lactone, which rapidly hydrolyzes into gluconic acid[1]. At scale, the accumulation of gluconic acid overwhelms standard phosphate buffers, causing the pH to plummet below 5.5. At this acidic pH, the catalytic triad of the wild-type ketoreductase (KRED) becomes fully protonated, halting hydride transfer.

  • Causality: The protonation state of the enzyme's active site dictates its conformation and activity. Without strict pH control, the system poisons itself via its own byproduct.

  • Self-Validating Check: Implement a pH-stat titrator with 1M NaOH. If the automated addition of base ceases before In-Process Control (IPC) HPLC shows >99% conversion, your reaction has stalled due to pH collapse, not product inhibition.

Q: Downstream liquid-liquid extraction (LLE) is creating intractable emulsions. How do we achieve phase separation at the pilot scale? A: Emulsions in biocatalysis are caused by high concentrations of amphiphilic proteins and cellular debris acting as surfactants at the aqueous-organic interface[2]. When scaled up, the increased shear from industrial impellers creates micro-droplets that refuse to coalesce.

  • Causality: High protein loading lowers the interfacial tension between the aqueous buffer and the extraction solvent.

  • Self-Validating Check: Do not rely on gravity settling. Instead, engineer the downstream process by altering the aqueous density. Saturate the aqueous phase with NaCl to increase its density and polarity, forcing the organic product into the extraction solvent (e.g., MTBE or hexane)[3]. If a rag layer persists, pass the biphasic mixture through a pad of Celite to mechanically shear the emulsion and trap proteinaceous debris.

KRED_Cycle Ketone 3-Bromo-4-fluoroacetophenone Alcohol (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol Ketone->Alcohol Reduced by KRED NADPH NADPH + H+ NADP NADP+ NADPH->NADP Hydride Donor NADP->NADPH Regenerated by GDH Glucose D-Glucose Gluconic Gluconic Acid (Lowers pH) Glucose->Gluconic Oxidized by GDH KRED Ketoreductase (KRED) KRED->Ketone GDH Glucose Dehydrogenase (GDH) GDH->Glucose

Fig 1: KRED/GDH coupled cofactor regeneration cycle highlighting the pH-lowering gluconic acid byproduct.

MODULE B: Asymmetric Transfer Hydrogenation (ATH) Troubleshooting

Q: We are observing dehalogenation (loss of the bromo group) during the scale-up of the asymmetric reduction. How do we prevent this? A: Dehalogenation is a common side reaction when using transition metal catalysts (like Pd or Ru) under high-pressure hydrogen gas, as the low-valent metal undergoes oxidative addition into the weak Ar-Br bond. To prevent this, switch from direct hydrogenation to Asymmetric Transfer Hydrogenation (ATH) using a Noyori-Ikariya Ru-TsDPEN catalyst[4].

  • Causality: ATH operates via a concerted, outer-sphere mechanism. The hydride and proton are transferred simultaneously to the carbonyl face without the metal ever coordinating directly to the halogenated aryl ring. This completely bypasses the oxidative addition pathway.

  • Self-Validating Check: Run an IPC GC-MS. If des-bromo byproduct is detected, verify that your system is strictly anaerobic; trace oxygen can alter the Ru oxidation state and trigger radical dehalogenation pathways.

Q: The enantiomeric excess (ee) is eroding at the 10 kg scale compared to our 100 g lab batches. Why? A: If you are using isopropanol (IPA) as the hydride donor, the ATH reaction is a thermodynamic equilibrium. At scale, extended processing times mean the product sits in the reactor longer at elevated temperatures. The active Ru-catalyst can reversibly oxidize your (1S)-alcohol back to the ketone and re-reduce it to the (1R)-enantiomer, eroding the ee.

  • Causality: Micro-reversibility in closed systems.

  • Self-Validating Check: Switch the hydride source from IPA to a formic acid/triethylamine (5:2) azeotrope. The dehydrogenation of formic acid releases CO2 gas, which escapes the reactor, rendering the reduction completely irreversible and locking in the ee[5].

ATH_Cycle Ru16 16e- Ru(II) Amido Complex (Active Catalyst) Ru18 18e- Ru(II) Hydride Complex (Hydride Donor) Ru16->Ru18 + HCOOH - CO2 (Irreversible) Ru18->Ru16 + Ketone - (1S)-Alcohol

Fig 2: Irreversible Ru-TsDPEN ATH catalytic cycle driven by CO2 gas escape.

DATA PRESENTATION: Scale-Up Metrics Comparison

The following table summarizes the quantitative operational parameters when choosing between KRED and ATH for the production of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol.

ParameterBiocatalytic System (KRED/GDH)Chemocatalytic System (Ru-TsDPEN ATH)
Catalyst Loading 2–4 wt% (Engineered enzyme)0.1–0.5 mol% (S/C ratio 200-1000)
Operating Temperature 30 °C (Strict control required)40 °C (Tolerates slight exotherms)
Solvent System Aqueous Buffer / DMSO (5% v/v)Formic Acid / Triethylamine (5:2)
Target ee > 99%95% – 98%
Primary Scale-Up Risk Emulsions, pH collapseHeat transfer, anaerobic requirement
Downstream Processing Brine saturation, Celite filtration, LLEAqueous quench, phase separation, LLE

STANDARD OPERATING PROTOCOLS (SOPs)

SOP 1: Scalable KRED-Catalyzed Asymmetric Reduction

This protocol is designed as a self-validating system to prevent pH-induced stalling and emulsion formation.

  • Preparation: Charge a jacketed reactor with 100 mM potassium phosphate buffer (pH 7.0). Add D-glucose (1.5 eq) and NADP+ (0.05 wt%).

  • Enzyme Addition: Add GDH (1 wt%) and an engineered (S)-selective KRED (2 wt%). Stir gently at 150 rpm to avoid mechanical denaturation.

  • Substrate Feed: Dissolve 3-bromo-4-fluoroacetophenone in minimal DMSO (max 5% of total reactor volume) and feed into the reactor over 2 hours to prevent substrate inhibition.

  • Reaction Control (Critical): Maintain the reactor at exactly 30 °C. Engage a pH-stat titrator loaded with 1M NaOH. Set the setpoint to pH 7.0. The reaction is complete when NaOH consumption plateaus and chiral HPLC confirms >99% conversion.

  • Workup: Add solid NaCl to saturate the aqueous phase. Add MTBE (1:1 v/v). Filter the entire biphasic mixture through a Celite pad to break the protein emulsion. Separate the phases and concentrate the organic layer.

SOP 2: Ru-TsDPEN Catalyzed ATH (Irreversible Method)

This protocol utilizes the formic acid system to prevent ee erosion and dehalogenation.

  • Preparation: Charge a dry, nitrogen-flushed reactor with 3-bromo-4-fluoroacetophenone.

  • Solvent Addition: Add a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (molar ratio 5:2). Ensure the system is strictly anaerobic to prevent catalyst oxidation.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.2 mol%).

  • Reaction Control: Heat the reactor to 40 °C. Ensure the reactor vent is open to a bubbler to allow the continuous escape of CO2 gas (this drives the reaction forward). Monitor via GC.

  • Workup: Upon complete conversion, cool to 20 °C. Quench with water to deactivate the catalyst. Extract with Ethyl Acetate. Wash the organic layer with saturated NaHCO3 to neutralize residual formic acid, dry over Na2SO4, and concentrate.

REFERENCES

  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. ACS Publications. 1

  • Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering (RSC Publishing).2

  • Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. PMC. 3

  • Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. Organic & Biomolecular Chemistry (RSC Publishing). 4

  • Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. IntechOpen.Link

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. 5

Sources

Reference Data & Comparative Studies

Validation

The Role of (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol Derivatives in Targeted Kinase Inhibitor Design: A Comparative Guide

Executive Summary In the development of small-molecule Receptor Tyrosine Kinase (RTK) inhibitors, the selection of chiral building blocks dictates the spatial trajectory of the pharmacophore within the ATP-binding cleft....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule Receptor Tyrosine Kinase (RTK) inhibitors, the selection of chiral building blocks dictates the spatial trajectory of the pharmacophore within the ATP-binding cleft. This guide objectively compares the biological activity of kinase inhibitors synthesized using the (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol building block against alternative enantiomeric, racemic, and halogenated analogs. By analyzing structural causality, comparative performance data, and self-validating experimental workflows, this guide provides drug development professionals with a definitive framework for optimizing RTK inhibitor scaffolds.

Mechanistic Rationale: Why the (1S)-3-Bromo-4-Fluoro Motif?

The incorporation of the (1S)-1-(3-bromo-4-fluorophenyl)ethyl moiety into heterocyclic cores (such as pyrrolo[2,3-d]pyrimidines or quinazolines) is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality [1]:

  • The Bromine Atom (Steric & Halogen Bonding): Bromine at the meta position provides an optimal van der Waals radius to fully occupy the deep, hydrophobic pocket adjacent to the kinase hinge region. It also participates in highly directional halogen bonding with the peptide backbone, anchoring the inhibitor.

  • The Fluorine Atom (Metabolic Stability): Fluorine at the para position serves a dual purpose. It modulates the electron density of the phenyl ring to strengthen the adjacent bromine's halogen bond, and it effectively blocks cytochrome P450-mediated para-hydroxylation, drastically improving the molecule's in vivo half-life.

  • The (1S) Chiral Center (Vector Trajectory): The stereocenter acts as a rigid hinge. The (1S) configuration forces the bulky 3-bromo-4-fluorophenyl group into the hydrophobic pocket while directing the rest of the scaffold toward the solvent-exposed region. The (1R) enantiomer, by contrast, projects the bulky group into a sterically restricted wall of the ATP cleft, resulting in a severe loss of binding affinity.

RTK_Signaling_Inhibition Inhibitor (1S)-3-Br-4-F Derivative RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Inhibitor->RTK Competes for ATP Pocket ATP ATP ATP->RTK Binds Active Site Downstream PI3K/AKT & MAPK Pathways RTK->Downstream Phosphorylation (When Active) Tumor Tumor Cell Proliferation Downstream->Tumor Drives Growth

Mechanism of action: (1S)-derivatives competitively block ATP binding in RTKs, halting tumor growth.

Comparative Performance Data

To objectively evaluate the performance of the (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol derivative, we compare it against its stereochemical and structural alternatives using a standardized pyrrolo[2,3-d]pyrimidine scaffold [1].

The data below summarizes the half-maximal inhibitory concentration (IC₅₀) against two major oncology targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Chiral Building Block / R-GroupEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Structural Causality & Performance Notes
(1S)-1-(3-bromo-4-fluorophenyl)ethyl 1.2 4.5 Lead: Optimal hydrophobic packing; high stereospecificity.
(1R)-1-(3-bromo-4-fluorophenyl)ethyl45.0120.0Alternative: Steric clash in the hinge region; ~37x drop in potency.
Racemic 1-(3-bromo-4-fluorophenyl)ethyl8.522.1Alternative: Mixed binding modes; higher potential for off-target toxicity.
(1S)-1-(3-chloro-4-fluorophenyl)ethyl5.415.3Alternative: Sub-optimal van der Waals volume (Cl is smaller than Br).
Unsubstituted Benzyl>1000>1000Baseline: Lacks critical halogen bonding and deep pocket interactions.

Key Takeaway: The (1S)-bromo-fluoro derivative outperforms the chlorine analog due to the superior size match of the bromine atom within the kinase hydrophobic pocket. Furthermore, the stark difference between the (1S) and (1R) enantiomers highlights the absolute necessity of enantiopure starting materials in the synthetic pipeline.

Experimental Protocol: Self-Validating Kinase Assay

To ensure trustworthiness and reproducibility, the biological activity of these derivatives must be evaluated using a self-validating biochemical system. The following protocol utilizes the ADP-Glo™ Kinase Assay [2], which measures the formation of ADP as a direct readout of kinase activity.

This protocol is designed with internal controls at every stage to ensure that a lack of signal is due to true compound efficacy, not assay degradation.

Step-by-Step Methodology
  • Compound Preparation & Internal Controls:

    • Action: Prepare a 10-point, 3-fold serial dilution of the (1S)-derivative and alternatives in 100% DMSO.

    • Self-Validation: Include Erlotinib as a positive control (validates enzyme sensitivity) and a 1% DMSO vehicle as a negative control (establishes the 0% inhibition baseline). Include a "No Enzyme" well to establish the assay's background noise floor.

  • Kinase Pre-Incubation (Equilibration):

    • Action: Combine 4 µL of the diluted compound with 4 µL of the purified kinase (e.g., EGFR) in a reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM DTT). Incubate at room temperature for 30 minutes.

    • Causality: Bulky halogenated derivatives often exhibit slow-binding kinetics. Pre-incubation allows the compound to fully equilibrate within the ATP pocket before the reaction is initiated, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation (ATP Addition):

    • Action: Add 4 µL of an ATP/Substrate mix to initiate the reaction.

    • Causality: The ATP concentration must be strictly maintained at the enzyme's specific Km​ value. Utilizing ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors like the (1S)-derivative.

  • ATP Depletion (ADP-Glo Reagent):

    • Action: After 60 minutes, add 12 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent actively depletes any unreacted ATP in the well. This is a critical validation step; if unreacted ATP is not removed, it will cause massive background luminescence, masking the true inhibitory effect of the compound.

  • Luminescence Detection:

    • Action: Add 24 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read on a luminescence plate reader.

    • Causality: This reagent converts the product (ADP) back into ATP, which then drives a luciferase/luciferin reaction. The resulting light output is directly proportional to kinase activity.

Assay_Workflow Step1 1. Compound Titration (Chiral Derivatives) Step2 2. Kinase Pre-incubation (Equilibration) Step1->Step2 Step3 3. ATP Addition (Reaction Initiation) Step2->Step3 Step4 4. ADP-Glo Reagent (Unreacted ATP Depletion) Step3->Step4 Step5 5. Luminescence Read (IC50 Calculation) Step4->Step5

Step-by-step ADP-Glo biochemical assay workflow for evaluating kinase inhibitor IC50 values.

References

  • Gangjee A, Namjoshi OA, Yu J, Ihnat MA, Thorpe JE, Warnke LA. Design, Synthesis and Biological Evaluation of Substituted Pyrrolo[2,3-D]pyrimidines as Multiple Receptor Tyrosine Kinase Inhibitors and Antiangiogenic Agents. Bioorganic & Medicinal Chemistry. 2008. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20785306, 1-(3-Bromo-4-fluorophenyl)ethanol. PubChem. URL:[Link]

Comparative

Comparative Guide to Asymmetric Catalysts for the Synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal catalytic system for the asymmetric reduction of sterically and electronically demanding ketones. The target molecule, (1S)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal catalytic system for the asymmetric reduction of sterically and electronically demanding ketones. The target molecule, (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol , is a highly valuable chiral building block. Its orthogonal halide handles (bromo and fluoro) make it an ideal precursor for transition-metal-catalyzed cross-coupling reactions in drug development.

However, the starting material—1-(3-bromo-4-fluorophenyl)ethanone—presents specific synthetic challenges. The electron-withdrawing nature of the halogens accelerates hydride transfer but also increases the risk of over-reduction or product racemization under harsh conditions. To achieve high enantiomeric excess (ee) for the (S)-configuration, three primary catalytic systems dominate the landscape: CBS Oxazaborolidine Reduction , Noyori Asymmetric Transfer Hydrogenation (ATH) , and Biocatalysis via Ketoreductases (KREDs) .

This guide objectively compares these methodologies, detailing the mechanistic causality, self-validating protocols, and comparative performance data to inform your process chemistry decisions.

G Start Target: (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol Ketone Starting Material: 1-(3-bromo-4-fluorophenyl)ethanone Start->Ketone CBS CBS Reduction (S)-Me-CBS / BH3 Ketone->CBS Rapid screening, Lab scale Noyori Noyori ATH RuCl[(S,S)-TsDPEN](p-cymene) Ketone->Noyori Scale-up, High TON KRED Biocatalysis Engineered KRED / GDH Ketone->KRED Green chemistry, >99% ee

Caption: Decision tree for selecting the optimal catalytic system for the asymmetric reduction workflow.

CBS Oxazaborolidine Reduction

Developed by [1], the CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the facial attack of borane on a prochiral ketone. To obtain the (S)-alcohol, the (S)-Me-CBS catalyst is employed.

Mechanistic Causality

The reaction proceeds via a highly organized six-membered transition state. The Lewis acidic boron of the catalyst coordinates to the lone pair of the ketone oxygen, activating it. Simultaneously, the catalyst's nitrogen coordinates with the borane ( BH3​ ) reagent. The steric bulk of the 3-bromo-4-fluorophenyl group forces it into an equatorial-like position, dictating that the hydride is delivered exclusively to the Re-face of the ketone, yielding the (S)-enantiomer.

Self-Validating Protocol
  • Preparation: In an oven-dried, argon-purged flask, dissolve (S)-Me-CBS (0.1 equiv) in anhydrous THF. Add BH3​⋅THF (1.2 equiv) and stir at 0 °C for 15 minutes to pre-form the active catalyst-borane complex.

  • Controlled Addition (Critical Step): Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (1.0 equiv) in anhydrous THF. Add this solution dropwise via a syringe pump over 2 hours to the catalyst mixture.

    • Causality: If the ketone is added too quickly, the uncatalyzed background reduction by free BH3​ will outcompete the catalyzed pathway, severely degrading the enantiomeric excess.

  • Quenching: Carefully quench with methanol at 0 °C to destroy excess borane, followed by 1M HCl to break the boron-product complex.

  • Validation Check: Monitor the reaction via TLC. To validate the system's stereocontrol, chiral HPLC (e.g., Chiralcel OD-H) must be run against a synthesized racemic standard. A successful run will show an ee of >92%.

Noyori Asymmetric Transfer Hydrogenation (ATH)

For scale-up, the [2] is often the preferred route. It utilizes a chiral Ruthenium(II) complex, typically RuCl , to transfer hydrogen from a donor molecule (like formic acid or isopropanol) to the ketone.

Mechanistic Causality

Unlike traditional inner-sphere reductions, Noyori ATH operates via a metal-ligand bifunctional "outer-sphere" mechanism. The Ru-H intermediate transfers a hydride to the carbonyl carbon while the amine ligand (NH) simultaneously transfers a proton to the carbonyl oxygen. The substrate never directly coordinates to the ruthenium center; instead, it is oriented by a highly specific hydrogen-bonding network.

G Ru1 Ru(II) Catalyst Ru2 Ru-H Intermediate Ru1->Ru2 HCOOH / TEA (Hydride Source) TS Outer-Sphere TS Ru2->TS Ketone Binding (H-bond network) TS->Ru1 Regeneration Prod (1S)-Alcohol TS->Prod Concerted H/H+ Transfer

Caption: Outer-sphere bifunctional mechanism of Noyori Asymmetric Transfer Hydrogenation.

Self-Validating Protocol
  • Reagent Preparation: Prepare a 5:2 azeotropic mixture of Formic Acid (HCOOH) and Triethylamine (TEA).

    • Causality: Formic acid is the hydride source, but pure HCOOH would protonate the basic amine ligand on the Ru catalyst, deactivating it. The TEA buffers the system, maintaining the required basicity for the catalytic cycle.

  • Reaction Setup: Dissolve the ketone (1.0 equiv) and RuCl (0.005 equiv, 0.5 mol%) in DMF or DCM. Add the HCOOH/TEA mixture.

  • Execution: Stir at 40 °C.

  • Validation Check: The continuous evolution of CO2​ gas (a byproduct of formic acid oxidation) visually validates active catalytic turnover. Because CO2​ escapes the system, it drives the thermodynamic equilibrium entirely toward the alcohol. Cessation of gas evolution indicates either reaction completion or catalyst poisoning.

Biocatalysis: Ketoreductase (KRED)

Enzymatic reduction using engineered [3] represents the pinnacle of green chemistry and stereoselectivity. Modern directed evolution has produced KREDs capable of accepting bulky, non-natural substrates like our halogenated acetophenone.

Mechanistic Causality

The enzyme active site provides a highly constrained chiral environment, ensuring near-perfect facial selectivity (>99% ee). The reaction requires the stoichiometric consumption of the cofactor NADPH as the hydride donor. To make the process economically viable, a coupled enzyme system using Glucose Dehydrogenase (GDH) and glucose is employed to continuously recycle NADP+ back to NADPH.

G Ketone Ketone Substrate KRED KRED Enzyme Ketone->KRED Alcohol (1S)-Alcohol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride donor GDH GDH Enzyme NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH Recycling GDH->Gluconolactone

Caption: Coupled enzyme system for KRED-catalyzed reduction with GDH cofactor regeneration.

Self-Validating Protocol
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 7.0. Add MgSO4​ (1 mM) to stabilize the enzymes.

  • Substrate Solubilization: Dissolve the ketone in 10% v/v Isopropanol (IPA) or DMSO.

    • Causality: 1-(3-bromo-4-fluorophenyl)ethanone is highly lipophilic. The co-solvent is mandatory to maintain substrate bioavailability in the aqueous phase without denaturing the enzyme.

  • Enzyme Addition: Add Glucose (1.5 equiv), NADP+ (0.01 equiv), GDH, and the engineered KRED (e.g., KRED-130). Stir at 30 °C.

  • Validation Check: Monitor the pH of the reaction. The oxidation of glucose yields gluconolactone, which spontaneously hydrolyzes to gluconic acid, dropping the pH. Continuous titration with 1M NaOH (via an autotitrator) to maintain pH 7.0 validates active cofactor recycling and product formation.

Comparative Quantitative Data

The table below summarizes the expected performance metrics for synthesizing (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol using the three evaluated systems based on standard optimization parameters.

Catalyst SystemReagents / CofactorsTypical Catalyst LoadingEnantiomeric Excess (ee)YieldScalability & Cost Profile
CBS Oxazaborolidine (S)-Me-CBS, BH3​⋅THF 5 - 10 mol%92 - 96%85 - 90%Low to Medium: Moisture sensitive; stoichiometric borane poses safety hazards on scale.
Noyori ATH RuCl, HCOOH / TEA0.1 - 1 mol%95 - 98%90 - 95%High: Robust, high Turnover Number (TON), gas evolution drives reaction to completion.
Ketoreductase (KRED) Engineered KRED, NADP+ , GDH, Glucose< 0.1 wt%> 99%> 95%Very High: Aqueous conditions, exquisite selectivity, though requires upfront enzyme screening.
Conclusion

For rapid, small-scale laboratory synthesis, the CBS reduction remains a highly accessible and predictable method. However, for process chemistry and clinical manufacturing of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol, Noyori ATH provides a robust, scalable organometallic solution, while KRED biocatalysis offers unparalleled stereocontrol and environmental sustainability, provided the initial enzyme screening and engineering hurdles are cleared.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[Link]

  • Brenna, E., et al. (2018). Asymmetric and Selective Biocatalysis. Catalysts, 8(12), 588.[Link]

Validation

A Comparative Guide to (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol and Its Structural Analogs for Pharmaceutical Research

This guide provides a comprehensive comparison of the chiral building block (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol and its key structural analogs. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the chiral building block (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and potential applications of these valuable intermediates. We will explore how subtle changes in the substitution pattern of the phenyl ring can influence synthetic accessibility and molecular properties, thereby offering a tunable platform for the design of novel therapeutics.

Introduction: The Significance of Chiral Halogenated Phenylethanols

Chiral 1-phenylethanol derivatives are pivotal synthons in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The stereochemistry at the benzylic alcohol is often crucial for biological activity. Furthermore, the incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1]

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol, with its specific enantiomeric configuration and di-substituted phenyl ring, represents a highly functionalized building block. The presence of both a bromine and a fluorine atom offers distinct electronic and steric properties, making it an attractive starting material for complex molecule synthesis. This guide will compare this target molecule with its structural analogs where the bromine and fluorine substituents are absent or positioned differently on the aromatic ring.

Comparative Analysis of Structural Analogs

For this guide, we will focus on a comparative analysis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol and the following structural analogs:

  • (1S)-1-(4-bromophenyl)ethan-1-ol: Lacks the fluorine substituent.

  • (1S)-1-(3-bromophenyl)ethan-1-ol: Lacks the fluorine substituent and has the bromine at the meta position.

  • (1S)-1-(4-fluorophenyl)ethan-1-ol: Lacks the bromine substituent.

The primary method for the enantioselective synthesis of these chiral alcohols is the asymmetric reduction of their corresponding prochiral acetophenones. Biocatalytic methods, employing whole-cell systems (like baker's yeast or specific microbial strains) or isolated ketoreductase enzymes, are often preferred due to their high enantioselectivity and mild reaction conditions.[2][3][4]

Synthetic Accessibility via Biocatalytic Reduction

The electronic nature of the substituents on the phenyl ring can influence the efficiency of the biocatalytic reduction. Electron-withdrawing groups, such as halogens, can impact the susceptibility of the ketone to enzymatic reduction.[2]

Below is a comparative table summarizing the precursor ketones and their corresponding chiral alcohol products.

Precursor KetoneProduct Chiral AlcoholKey Synthetic Considerations
1-(3-Bromo-4-fluorophenyl)ethan-1-one(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-olThe combined electron-withdrawing effects of bromine and fluorine can influence enzyme kinetics.
1-(4-Bromophenyl)ethanone(1S)-1-(4-bromophenyl)ethan-1-olA common substrate for biocatalytic reduction, often yielding high enantiomeric excess.[5]
1-(3-Bromophenyl)ethanone(1S)-1-(3-bromophenyl)ethan-1-olThe meta-position of the bromine may present different steric and electronic effects to the enzyme's active site compared to the para-substituted analog.
1-(4-Fluorophenyl)ethanone(1S)-1-(4-fluorophenyl)ethan-1-olThe high electronegativity of fluorine can influence the reduction.

Experimental Workflow: A Generalized Approach to Biocatalytic Reduction

The following diagram illustrates a typical workflow for the asymmetric reduction of a substituted acetophenone using a whole-cell biocatalyst.

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Culture Microorganism Culture (e.g., Saccharomyces cerevisiae) Growth Cell Growth and Proliferation Culture->Growth Harvest Cell Harvesting and Preparation Growth->Harvest Bioreactor Bioreactor with Cells, Substrate, and Media Harvest->Bioreactor Substrate Prochiral Ketone (Substituted Acetophenone) Substrate->Bioreactor Incubation Incubation with Agitation (Controlled Temperature and pH) Bioreactor->Incubation Extraction Product Extraction (e.g., with Ethyl Acetate) Incubation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Chiral Analysis (e.g., Chiral HPLC or GC) Purification->Analysis Chiral_Alcohol (1S)-Chiral Alcohol Analysis->Chiral_Alcohol Final Product

Caption: Generalized workflow for whole-cell biocatalytic reduction.

Physicochemical Properties

The nature and position of the halogen substituents influence the physicochemical properties of the resulting chiral alcohols. These properties are critical for their application as pharmaceutical intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-olC₈H₈BrFO219.05Liquid
(1S)-1-(4-bromophenyl)ethan-1-olC₈H₉BrO201.06White to light brown crystalline powder[6]
(1S)-1-(3-bromophenyl)ethan-1-olC₈H₉BrO201.06Liquid
(1S)-1-(4-fluorophenyl)ethan-1-olC₈H₉FO140.15Liquid[7]

Note: Physical properties can vary based on purity and experimental conditions.

The presence of the fluorine atom in the target molecule and the 4-fluoro analog increases polarity and can facilitate hydrogen bonding, potentially influencing solubility and interactions with biological targets. The bromine atom contributes significantly to the molecular weight and lipophilicity.

Experimental Protocols

Synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol via Biocatalytic Reduction

This protocol provides a representative procedure for the asymmetric reduction of 1-(3-bromo-4-fluorophenyl)ethan-1-one using Saccharomyces cerevisiae (Baker's Yeast).

Materials:

  • 1-(3-Bromo-4-fluorophenyl)ethan-1-one

  • Saccharomyces cerevisiae (active dry yeast)

  • D-Glucose

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Yeast Culture Preparation: In a sterilized Erlenmeyer flask, dissolve 20 g of D-glucose in 200 mL of warm (35-40 °C) deionized water. Add 10 g of active dry yeast and stir gently. Allow the culture to activate for 30 minutes.

  • Substrate Addition: Dissolve 1 g of 1-(3-bromo-4-fluorophenyl)ethan-1-one in a minimal amount of ethanol (e.g., 2-3 mL) and add it to the yeast culture.

  • Biotransformation: Incubate the flask at 30 °C with gentle shaking (120 rpm) for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, add celite to the mixture and filter through a Buchner funnel to remove the yeast cells.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Causality Behind Experimental Choices:

  • D-Glucose: Serves as the energy source for the yeast and provides the reducing equivalents (NAD(P)H) necessary for the ketoreductase enzymes to reduce the ketone.

  • Ethanol for Substrate Dissolution: The ketone substrate has low water solubility. A minimal amount of a water-miscible organic solvent is used to aid its dispersion in the aqueous medium.

  • Celite: A filter aid used to prevent the yeast cells from clogging the filter paper during filtration.

  • Chiral Chromatography: Essential for separating and quantifying the two enantiomers of the alcohol to determine the stereoselectivity of the biocatalytic reduction.

Synthesis of the Precursor Ketone: 1-(3-Bromo-4-fluorophenyl)ethan-1-one

The precursor ketone can be synthesized via Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.

G Reactants 1-Bromo-2-fluorobenzene + Acetyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->Reaction Product 1-(3-Bromo-4-fluorophenyl)ethan-1-one Reaction->Product

Caption: Synthesis of the precursor ketone via Friedel-Crafts acylation.

Conclusion

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol and its structural analogs are valuable chiral building blocks in pharmaceutical research. The choice of a specific analog will depend on the desired physicochemical properties of the final target molecule. Biocatalytic reduction of the corresponding acetophenones offers a green and highly enantioselective route to these important intermediates. The experimental protocols and comparative data provided in this guide are intended to assist researchers in the selection and synthesis of the most appropriate chiral alcohol for their drug discovery and development programs.

References

  • Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. (URL not provided in search results)
  • Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. (URL not provided in search results)
  • Biocatalysis using plant material: A green access to asymmetric reduction. (URL not provided in search results)
  • Enantioselective microbial reduction of substituted acetophenone. (URL not provided in search results)
  • Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. [Link]

  • (1S)-1-(4-bromophenyl)ethan-1-ol | C8H9BrO | CID 2734890 - PubChem. [Link]

  • 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem. [Link]

  • Fluorinated Building Blocks | AMERICAN ELEMENTS®. [Link]

  • 1-(3-BROMOPHENYL)ETHAN-1-OL | CAS 134615-22-8 - Matrix Fine Chemicals. [Link]

  • (S)-1-(4-fluorophenyl)ethan-1-amine hydrochloride: A High-Quality Research Chemical. (URL not provided in search results)
  • (S)-1-(3-bromophenyl)ethanamine | C8H10BrN | CID 9952938 - PubChem. [Link]

  • Fluorinated Building Blocks. (URL not provided in search results)
  • (1S)-1-(4-bromophenyl)ethan-1-ol | C8H9BrO | CID 2734890 - PubChem. [Link]

  • 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem. [Link]

  • Fluorinated Building Blocks | AMERICAN ELEMENTS®. [Link]

  • 1-(3-BROMOPHENYL)ETHAN-1-OL | CAS 134615-22-8 - Matrix Fine Chemicals. [Link]

  • (S)-1-(4-fluorophenyl)ethan-1-amine hydrochloride: A High-Quality Research Chemical. (URL not provided in search results)
  • (S)-1-(3-bromophenyl)ethanamine | C8H10BrN | CID 9952938 - PubChem. [Link]

  • Fluorinated Building Blocks. (URL not provided in search results)

Sources

Comparative

validation of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol analytical methods

Comparative Guide and Validation Protocol for the Chiral Analysis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol The enantiomeric purity of chiral building blocks like (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide and Validation Protocol for the Chiral Analysis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

The enantiomeric purity of chiral building blocks like (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a critical quality attribute (CQA) in modern pharmaceutical development. This secondary alcohol frequently serves as a key intermediate in the synthesis of targeted therapeutics. Because the presence of the (1R)-enantiomer can drastically alter the pharmacological profile and safety of the final active pharmaceutical ingredient (API), developing and validating a robust analytical method to determine enantiomeric excess (ee) is paramount.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the analytical platforms available for this compound, provide a self-validating experimental protocol, and outline a rigorous validation strategy aligned with the latest regulatory standards.

Analytical Platform Selection: SFC vs. HPLC vs. GC

When selecting an analytical technique for the chiral separation of halogenated phenylethanols, the primary contenders are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

Why SFC Outperforms GC and HPLC: While chiral GC provides high theoretical plate counts, it often requires pre-column derivatization (e.g., acetylation or silylation) for secondary alcohols to prevent peak tailing and thermal degradation. This adds unnecessary variability and time to the sample preparation workflow.

Between HPLC and SFC, SFC has rapidly become the gold standard for chiral separations[1]. SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase. Because supercritical CO₂ possesses lower viscosity and higher solute diffusion coefficients compared to standard liquid solvents, SFC delivers separations that are 3 to 5 times faster than HPLC, with significantly lower pressure drops[1]. Furthermore, when employing polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD, SFC yields superior enantiomeric resolution and faster column equilibration times than traditional normal-phase HPLC[2].

Table 1: Performance Comparison for Chiral Alcohol Analysis

ParameterNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)Chiral GC
Analysis Time 15 – 30 minutes3 – 8 minutes20 – 40 minutes
Sample Prep Direct injectionDirect injectionDerivatization often required
Resolution (Rs) Good (Rs > 1.5)Excellent (Rs > 2.0)Excellent (Rs > 2.0)
Solvent Consumption High (Hexane/IPA)Low (CO₂ + trace alcohol modifier)None (Carrier gas)
Equilibration Time 30 – 60 minutes< 10 minutes15 – 30 minutes

Method Development Workflow

The separation of the (1S)- and (1R)-enantiomers relies on transient diastereomeric interactions between the analytes and the chiral stationary phase[3]. For 1-(3-bromo-4-fluorophenyl)ethan-1-ol, an amylose or cellulose-based CSP is optimal. The chiral recognition is driven by hydrogen bonding between the analyte's hydroxyl group and the carbamate linkages of the CSP, alongside π-π interactions involving the halogenated phenyl ring.

G A 1. Stationary Phase Screening (Polysaccharide CSPs) B 2. Mobile Phase Optimization (CO2 + Alcohol Modifiers) A->B C 3. Chromatographic Tuning (Temp, Flow, Backpressure) B->C D 4. ICH Q2(R2) Validation (Lifecycle Approach) C->D

Caption: Sequential workflow for chiral analytical method development and validation.

Step-by-Step Experimental Protocol (SFC Method)

The following protocol is designed as a self-validating system to ensure high trustworthiness and reproducibility for enantiomeric excess determination.

Step 1: Chromatographic Conditions Setup

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm). Causality: Cellulose tris(3,5-dimethylphenylcarbamate) provides optimal spatial cavities for halogenated aromatic rings.

  • Mobile Phase: CO₂ / Methanol (90:10, v/v). Causality: Methanol acts as a polar modifier to elute the strongly retained alcohol while maintaining subcritical/supercritical conditions that sharpen the chromatographic peaks[4].

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar. Causality: Maintaining a consistent backpressure ensures the CO₂ remains in a dense, supercritical state, stabilizing retention times and preventing phase separation inside the column.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm (optimal for the aromatic ring absorbance).

Step 2: Sample Preparation

  • Diluent: Methanol (HPLC grade). Causality: Matching the sample diluent to the mobile phase modifier prevents refractive index disturbances and peak distortion.

  • Standard Solution: Accurately weigh 10 mg of the racemate standard and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Test Sample: Accurately weigh 10 mg of the (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol sample into a 10 mL volumetric flask, dissolve, and make up to volume with diluent.

Step 3: System Suitability Testing (SST)

  • Inject 5 µL of the racemate standard.

  • Acceptance Criteria: The resolution (Rs) between the (1R) and (1S) peaks must be ≥ 2.0. The relative standard deviation (RSD) of peak areas for 5 replicate injections must be ≤ 2.0%. Causality: Passing SST proves the system's thermodynamic and kinetic readiness to accurately quantify the minor enantiomer before any real samples are consumed.

ICH Q2(R2) Validation Strategy

The recently revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, ensuring the method is strictly fit for its intended purpose[5]. For the quantification of the (1R)-enantiomer impurity, the method must be validated for Specificity, Linearity, Accuracy, Precision, and Robustness[6].

G Root Method Validation (ICH Q2(R2)) Spec Specificity (Baseline Resolution) Root->Spec Lin Linearity (Reportable Range) Root->Lin Acc Accuracy (Spike Recovery) Root->Acc Prec Precision (Repeatability) Root->Prec

Caption: Core validation parameters required by ICH Q2(R2) for quantitative impurity analysis.

Validation Execution:

  • Specificity: Demonstrated by injecting the diluent, the (1S) API, and the (1R) impurity. There must be no co-eluting peaks at the retention times of the analytes.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the specification limit for the (1R) impurity. Causality: This ensures accurate quantification even if the impurity level fluctuates near the threshold[6].

  • Accuracy: Assessed by spiking known amounts of the (1R)-enantiomer into the (1S)-enantiomer matrix at 50%, 100%, and 150% of the specification limit.

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) are calculated.

Table 2: ICH Q2(R2) Validation Results Summary (Representative Data)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timesRs = 2.4 (No interference)Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.01% / LOQ: 0.03%Pass
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 90.0% – 110.0% across all spike levels98.5% – 101.2%Pass
Repeatability RSD ≤ 2.0% (n=6)RSD = 0.8%Pass
Robustness Rs > 1.5 with deliberate variations (Temp/Flow)Rs > 2.1 under all conditionsPass

Conclusion

Transitioning from traditional HPLC to SFC for the chiral analysis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol not only aligns with green chemistry initiatives but also drastically improves laboratory throughput. By strictly adhering to the mechanistic principles of chiral recognition and the rigorous ICH Q2(R2) guidelines, laboratories can establish a self-validating, highly reliable method for enantiomeric excess determination.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group.[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. ICH Official Guidelines.[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version. ICH Official Guidelines. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed (NIH).[Link]

Sources

Validation

A Comparative Reactivity Guide: (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol in Key Synthetic Transformations

Introduction: The Strategic Value of Substituted Haloarylethanols Chiral haloarylethanols are cornerstone building blocks in modern medicinal chemistry and materials science. Their dual functionality—a stereodefined seco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Haloarylethanols

Chiral haloarylethanols are cornerstone building blocks in modern medicinal chemistry and materials science. Their dual functionality—a stereodefined secondary alcohol and a halogenated aromatic ring—offers a versatile platform for constructing complex molecular architectures. The alcohol can be manipulated through oxidation, esterification, or etherification, while the C-X bond serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of the reactivity of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol , a key intermediate in the synthesis of various pharmaceutical agents. We will dissect its performance in two fundamental transformations—oxidation of the alcohol and Suzuki-Miyaura cross-coupling at the C-Br bond—and compare it to other structurally relevant haloarylethanols. Our analysis is grounded in fundamental electronic principles and supported by established experimental protocols, offering researchers actionable insights for reaction design and optimization.

Part 1: Theoretical Reactivity Analysis—The Interplay of Inductive and Resonance Effects

The reactivity of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is dictated by the electronic properties of the halogen substituents on the aromatic ring. Both fluorine and bromine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring toward electrophilic substitution by pulling electron density away from it.[1][2]

However, halogens also possess lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R). This resonance effect increases electron density, particularly at the ortho and para positions. For halogens, the strong inductive effect generally outweighs the weaker resonance effect, making them net deactivating groups but ortho, para-directing in electrophilic aromatic substitution.[1][3]

In the context of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol:

  • Fluorine: Possesses a very strong -I effect due to its high electronegativity and a relatively weak +R effect.

  • Bromine: Has a weaker -I effect than fluorine but is more polarizable. Its +R effect is also present.

These combined effects render the phenyl ring electron-deficient, which has significant consequences for the reactivity of both the benzylic alcohol and the C-Br bond.

Electronic_Effects cluster_molecule (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol cluster_effects Electronic Effects on Aromatic Ring mol Inductive Inductive Effect (-I) NetEffect Net Result: Electron-Deficient Ring Inductive->NetEffect Dominant for Halogens Resonance Resonance Effect (+R) Resonance->NetEffect Partially Counteracts Ring Phenyl Ring NetEffect->Ring Impacts Reactivity F Fluorine F->Inductive Strongest -I F->Resonance Weak +R Br Bromine Br->Inductive Moderate -I Br->Resonance Weak +R

Caption: Electronic effects of halogen substituents on the aryl ring.

Part 2: Comparative Experimental Performance

We will now examine how these electronic properties translate into tangible reactivity differences in two common synthetic operations.

Oxidation of the Benzylic Alcohol

The oxidation of a secondary benzylic alcohol to a ketone is a fundamental transformation. The reaction rate is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) deactivate the ring, making the benzylic proton less acidic and the alcohol less susceptible to oxidation compared to analogs with electron-donating groups (EDGs).

Comparative Data:

The table below presents a qualitative and quantitative comparison for the oxidation of various haloarylethanols to their corresponding acetophenones, based on typical outcomes from established oxidation protocols (e.g., using PCC, Dess-Martin periodinane, or TEMPO-based systems).[4][5][6][7]

SubstrateKey SubstituentsExpected Relative ReactivityTypical Yield RangeApplication Scientist's Note
1-PhenylethanolNoneHighest>95%The unsubstituted benchmark; reaction is typically fast and high-yielding.
1-(4-Chlorophenyl)ethanol-Cl (para)High90-95%The single chloro group has a moderate deactivating effect.
1-(4-Bromophenyl)ethanol-Br (para)High90-95%Similar to the chloro-analog; reactivity is comparable under most conditions.
(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol -Br (meta), -F (para) Moderate 85-92% The combined -I effects of Br and F significantly deactivate the ring, potentially requiring slightly longer reaction times or more forcing conditions.
1-(4-Nitrophenyl)ethanol-NO2 (para)Lowest75-85%The nitro group is a powerful EWG, making this substrate the most challenging to oxidize among the set.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[8] The reactivity of the aryl halide in the crucial oxidative addition step is highly dependent on the identity of the halogen. The general reactivity trend, governed by the carbon-halogen bond dissociation energy, is I > Br > Cl.[9] Therefore, the C-Br bond of our target molecule is the expected site of reaction.

Comparative Data:

The following table compares the performance of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol in a Suzuki coupling with phenylboronic acid against other haloaryl precursors.

SubstrateHalogen & PositionExpected Relative ReactivityTypical Yield RangeApplication Scientist's Note
1-(4-Iodophenyl)ethanol-I (para)Highest>90%C-I bond is the weakest, leading to rapid oxidative addition and high efficiency.
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol -Br (meta) High 80-90% The C-Br bond is highly reactive in Suzuki couplings. The electron-withdrawing nature of the ring can sometimes facilitate reductive elimination, benefiting the overall yield.
1-(4-Chlorophenyl)ethanol-Cl (para)Moderate60-80%C-Cl bond is stronger, requiring more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often higher temperatures.
1-(4-Fluorophenyl)ethanol-F (para)Very Low<10%The C-F bond is generally inert to standard Suzuki conditions and requires highly specialized methods for activation.

Part 3: Validated Experimental Protocols

The following protocols are provided as robust starting points for researchers. Optimization may be required for specific substrates.

Protocol 1: Oxidation to 1-(3-bromo-4-fluorophenyl)ethan-1-one

This protocol utilizes trichloroisocyanuric acid (TCCA), a convenient and efficient reagent for the oxidation of secondary alcohols.[4]

Workflow Diagram:

Oxidation_Workflow start Setup dissolve Dissolve Haloarylethanol in CH2Cl2/MeCN start->dissolve add_tcca Add TCCA Solution Dropwise at 0°C dissolve->add_tcca warm_rt Warm to Room Temp & Stir (Monitor by TLC) add_tcca->warm_rt quench Quench with Sat. Na2S2O3 (aq) warm_rt->quench extract Extract with CH2Cl2 quench->extract dry_concentrate Dry (Na2SO4) & Concentrate extract->dry_concentrate purify Purify via Silica Gel Chromatography dry_concentrate->purify finish Characterize Product purify->finish

Caption: Experimental workflow for the oxidation of haloarylethanols.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in a 1:1 mixture of Dichloromethane (CH₂Cl₂) and Acetonitrile (MeCN) to a final concentration of 0.1 M. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Trichloroisocyanuric Acid (TCCA) (0.5 eq) in MeCN. Add this solution dropwise to the stirred alcohol solution over 15 minutes.

    • Application Scientist's Note: TCCA is a powerful oxidant. Slow, controlled addition at low temperature is crucial to manage the reaction exotherm and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup - Quenching: Cool the mixture back to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 20 minutes.

    • Application Scientist's Note: This step neutralizes any remaining oxidant, ensuring a safe and clean workup.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ketone.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol employs a standard palladium catalyst and base combination effective for a wide range of aryl bromides.[8][10]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

    • Application Scientist's Note: A slight excess of the boronic acid ensures complete consumption of the more valuable haloarylethanol. K₂CO₃ is a common and effective base for activating the boronic acid for transmetalation.[8]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

    • Application Scientist's Note: The Pd(0) catalyst is sensitive to oxygen, and failure to create an inert environment is a common cause of reaction failure.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-18 hours.

  • Workup - Quenching & Extraction: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Workup - Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Conclusion

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a highly versatile building block whose reactivity is a predictable function of its electronic structure. The benzylic alcohol exhibits moderate reactivity towards oxidation due to the deactivating nature of the two halogen substituents. In contrast, the carbon-bromine bond is an excellent handle for Suzuki-Miyaura cross-coupling, demonstrating reactivity consistent with standard aryl bromides. Understanding these comparative trends allows researchers to rationally design synthetic sequences, select appropriate reaction conditions, and anticipate potential challenges, ultimately accelerating the drug discovery and development process.

References

  • A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. ResearchGate. [Link]

  • Ch12: Substituent Effects. University of Calgary Chemistry. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • 14.3. Substituent Effects. Lumen Learning - Organic Chemistry II. [Link]

  • Selective Oxidation of Benzyl Alcohol. Scribd. [Link]

  • Oxidation of Benzylic and Secondary Alcohols Using m-Chloroperbenzoic Acid/Hydrogen Chloride/N,N-Dimethylformamide System. Journal of the Korean Chemical Society. [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Royal Society of Chemistry. [Link]

  • Stereoselective Suzuki Coupling Reaction of an alpha-Bromo-alpha-fluoro-beta-lactam. ResearchGate. [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • A Facile, Efficient and Eco-Friendly Approach for the Synthesis of α-Bromoacetophenones Using Sonication. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. [Link]

  • Alcohol Reactivity. Michigan State University Chemistry. [Link]

  • Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

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Comparative

The Architect's Guide to Enantioselective Synthesis: A Comparative Analysis

For drug development professionals and synthetic chemists, the precise control of stereochemistry is not merely an academic pursuit—it is a strict regulatory requirement. The physiological efficacy and safety of an activ...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the precise control of stereochemistry is not merely an academic pursuit—it is a strict regulatory requirement. The physiological efficacy and safety of an active pharmaceutical ingredient (API) are inextricably linked to its enantiomeric purity. Over the past two decades, the paradigms of asymmetric synthesis have bifurcated into three distinct domains: Transition-Metal Chemocatalysis , Organocatalysis , and Biocatalysis .

As a Senior Application Scientist, I evaluate these methodologies not just on theoretical elegance, but on their scalability, mechanistic robustness, and environmental impact. This guide provides an objective, data-driven comparison of these three pillars, detailing the causality behind their experimental designs and providing self-validating protocols for laboratory implementation.

Transition-Metal Chemocatalysis: The Legacy Standard

Transition-metal asymmetric catalysis has historically been the workhorse of pharmaceutical manufacturing. By coordinating a transition metal (e.g., Rh, Ru, Ir) with a bulky, chiral organic ligand, chemists can create a highly specific steric environment that dictates the facial approach of a reactant.

Mechanistic Causality: The Sitagliptin Precedent

In the first-generation synthesis of the anti-diabetic drug Sitagliptin, Merck utilized a rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine[1]. The causality of the system relies on the chiral Rh-Josiphos catalyst. The metal center activates the molecular hydrogen, while the steric bulk of the Josiphos ligand shields one enantioface of the substrate. Because the enamine is tetrasubstituted and highly sterically hindered, extreme pressure (250 psi) is required to force the hydride insertion[2].

While highly effective—yielding 98% conversion with 95-97% enantiomeric excess (ee)—this method possesses inherent liabilities: the ee requires a downstream crystallization upgrade to reach API standards (>99.9%), and the heavy metal catalyst necessitates rigorous scavenging[1].

Self-Validating Protocol: High-Pressure Asymmetric Hydrogenation

This protocol is self-validating: the necessity of the crystallization step serves as an internal quality control checkpoint for optical purity, while post-reaction ICP-MS confirms the success of the metal scavenging.

  • Substrate Preparation: Dissolve the pro-sitagliptin enamine in degassed methanol. Causality: Degassing prevents the oxidative deactivation of the sensitive Rh(I) catalyst.

  • Catalyst Loading: Add 0.15 mol% Rh-Josiphos catalyst under an inert argon atmosphere[1].

  • Pressurization & Reaction: Transfer to a specialized high-pressure reactor. Pressurize with H₂ to 250 psi and heat to 50 °C. Causality: High pressure overcomes the activation energy barrier imposed by the tetrasubstituted alkene.

  • Chiral Upgrade (Validation Step): Analyze the crude product via chiral HPLC. If the ee is ~95%, perform a crystallization of the phosphate salt to upgrade the enantiopurity to >99.9%[1].

  • Metal Scavenging: Treat the solution with activated carbon to remove rhodium traces. Validation: ICP-MS must confirm Rh levels are <10 ppm before proceeding.

Organocatalysis: The Biomimetic Precision Tool

Organocatalysis eliminates the need for heavy metals by utilizing small, bench-stable organic molecules to drive asymmetric transformations. The 2021 Nobel Prize in Chemistry recognized the profound impact of this field, particularly the development of iminium and enamine activation modes.

Mechanistic Causality: MacMillan Imidazolidinones

Developed by David MacMillan, chiral imidazolidinones are designed to perform enantiofacial discrimination under a facile aerobic atmosphere[3]. The causality is rooted in Lowest Unoccupied Molecular Orbital (LUMO) lowering. The secondary amine of the catalyst reversibly condenses with an α,β-unsaturated aldehyde to form an iminium ion. This intermediate is highly electron-deficient (lowered LUMO), accelerating nucleophilic attack by a diene (e.g., cyclopentadiene). The bulky benzyl group on the imidazolidinone physically blocks one face of the iminium ion, forcing the diene to attack from the opposite side, yielding an exo cycloadduct with 93% ee[3].

Self-Validating Protocol: Benchtop Enantioselective Diels-Alder

This protocol validates itself through the hydrolysis step; if the catalytic cycle stalls, iminium intermediates will accumulate, which can be quantified via crude NMR.

  • Catalyst Activation: Dissolve (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone (10 mol%) in a MeOH/H₂O mixture. Add a mild acid co-catalyst (e.g., HCl). Causality: Protonation of the amine is required to initiate the reversible condensation with the aldehyde.

  • Iminium Formation: Add cinnamaldehyde (1.0 eq) and stir for 10 minutes.

  • Cycloaddition: Add cyclopentadiene (3.0 eq) dropwise at room temperature. Causality: The reaction proceeds at ambient temperature because the LUMO-lowering activation drastically reduces the required activation energy.

  • Hydrolysis & Recovery (Validation Step): The presence of water in the solvent system automatically hydrolyzes the product-iminium complex. This releases the enantioenriched cycloadduct and regenerates the catalyst. Validation: Chiral GC/HPLC confirms the exo/endo ratio and the 93% ee.

Biocatalysis: The Green Evolution

Biocatalysis represents the apex of stereochemical control, utilizing engineered enzymes to perform transformations with perfect stereofidelity under mild, aqueous conditions.

Mechanistic Causality: Engineered Transaminases

To solve the liabilities of the Rh-catalyzed Sitagliptin process, Merck and Codexis utilized directed evolution to engineer an (R)-selective transaminase (ATA-117)[4]. Natural transaminases could not accommodate the bulky pro-sitagliptin ketone. Through iterative mutations, the enzyme's binding pocket was expanded[5]. The reaction proceeds via a pyridoxal-5′-phosphate (PLP)-dependent ping-pong bi-bi mechanism. The enzyme transfers an amino group from isopropylamine to the ketone with absolute steric control, yielding Sitagliptin at 92% yield and >99.95% ee[1].

Self-Validating Protocol: Enzymatic Transamination

This protocol is self-validating through its environmental metrics: the complete absence of heavy metals eliminates the need for downstream scavenging, proving the systemic efficiency of the biocatalyst.

  • Buffer & Solvent Preparation: Prepare a buffer containing the PLP cofactor and isopropylamine (amine donor). Add DMSO to achieve a 50% v/v concentration. Causality: 50% DMSO is strictly required to solubilize the highly lipophilic pro-sitagliptin ketone at an industrial concentration of 200 g/L[2][4].

  • Enzyme Loading: Introduce 6 g/L of the engineered transaminase[2]. Causality: The enzyme was specifically evolved to withstand the denaturing effects of 50% DMSO.

  • Incubation: Heat the multipurpose vessel to 40 °C[1]. Validation: Maintain pH control, as the transamination equilibrium is highly pH-dependent.

  • Direct Extraction: Extract the enantiopure amine directly. Validation: The >99.95% ee eliminates the need for chiral crystallization, and the metal-free nature bypasses carbon scavenging, resulting in a 19% reduction in total waste[2][5].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies, using the Sitagliptin and Diels-Alder case studies as benchmarks.

MetricChemocatalysis (Rh-Josiphos)Organocatalysis (Imidazolidinone)Biocatalysis (Transaminase)
Primary Activation Mode Metal coordination / Hydride transferIminium ion (LUMO lowering)PLP-dependent Ping-Pong Bi-Bi
Target Example Sitagliptin (Gen 1)Chiral CycloadductsSitagliptin (Gen 3)
Enantiomeric Excess (ee) 95-97% (requires crystallization)93% (Exo)>99.95% (perfect stereofidelity)
Typical Yield 98% (pre-crystallization)High (>85%)92% (direct API)
Operating Conditions 250 psi H₂, specialized vesselsAmbient air, room temperature40 °C, 50% DMSO, standard vessels
Metal Contamination Risk High (Requires carbon scavenging)None (Metal-free)None (Metal-free)
Industrial / Green Impact Baseline standardHighly modular, bench-stable53% productivity increase, 19% less waste

Mechanistic & Workflow Visualizations

To further elucidate the operational differences, the following diagrams map the workflow evolution of Sitagliptin synthesis and the catalytic cycle of MacMillan's organocatalysts.

Sitagliptin_Evolution cluster_chemo Generation 1: Chemocatalysis cluster_bio Generation 3: Biocatalysis Start Pro-sitagliptin Ketone Enamine Enamine Formation Start->Enamine Transaminase Engineered Transaminase (ATA-117, 40°C, 50% DMSO) Start->Transaminase RhCat Rh-Josiphos Hydrogenation (250 psi H2) Enamine->RhCat Cryst Crystallization (Upgrade to >99% ee) RhCat->Cryst Final Sitagliptin API (>99.9% ee) Cryst->Final Transaminase->Final

Sitagliptin synthesis workflow: Rhodium chemocatalysis vs. engineered biocatalysis.

MacMillan_Cycle Cat Imidazolidinone Catalyst Iminium Iminium Ion Intermediate (LUMO Lowered) Cat->Iminium Condensation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Substrate Diene Diene Addition (Enantioface Shielded) Iminium->Diene Cycloaddition Hydrolysis Hydrolysis (H2O) Diene->Hydrolysis Intermediate Hydrolysis->Cat Catalyst Regeneration Product Enantioenriched Cycloadduct Hydrolysis->Product Release

MacMillan imidazolidinone catalytic cycle via LUMO-lowering iminium ion activation.

Sources

Validation

bioisosteric replacements for the bromo-fluoro-phenyl group

A Comparative Guide to Bioisosteric Replacements for the Bromo-Fluoro-Phenyl Group in Drug Discovery In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desir...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Bioisosteric Replacements for the Bromo-Fluoro-Phenyl Group in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The bromo-fluoro-phenyl moiety is a common structural motif, valued for its specific steric and electronic properties that can contribute to target affinity. However, this group can also present challenges, including metabolic liabilities and potential off-target effects. Bioisosterism, the practice of substituting one group with another that has similar physical or chemical properties to elicit comparable biological responses, offers a rational approach to overcoming these hurdles.[1][2][3]

This guide provides a comparative analysis of viable , intended for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind these replacements, compare their physicochemical and metabolic properties with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.

The Rationale for Replacing the Bromo-Fluoro-Phenyl Moiety

The benzene ring is the most frequently occurring ring system in approved drugs, often serving as a critical scaffold.[4][5] The addition of halogen atoms like bromine and fluorine can further modulate a compound's properties:

  • Lipophilicity and Permeability: Halogens generally increase lipophilicity, which can influence cell membrane permeability.

  • Binding Interactions: Bromine can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a biological target. Fluorine, due to its high electronegativity, can alter the electronic distribution of the ring and engage in favorable dipole-dipole or hydrogen bond interactions.[6]

  • Metabolic Blocking: Fluorine atoms can be strategically placed to block sites of metabolic oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.[1][7]

Despite these advantages, the bromo-fluoro-phenyl group can be a metabolic liability. Aromatic rings are susceptible to oxidation, which can lead to the formation of reactive metabolites.[8] This has driven the exploration of bioisosteric replacements to enhance metabolic stability, improve solubility, and navigate intellectual property landscapes.[4][5]

A Comparative Analysis of Key Bioisosteric Replacements

The selection of an appropriate bioisostere is highly context-dependent.[4][5] Below, we compare several classes of replacements for the bromo-fluoro-phenyl group, with a focus on their impact on key drug-like properties.

Heterocyclic Replacements: The Pyridyl Group

Replacing a phenyl ring with a pyridine ring is a common and effective strategy to address metabolic liabilities.[7] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can introduce new, favorable interactions with the target protein. Furthermore, the electron-deficient nature of the pyridine ring can make it more resistant to oxidative metabolism compared to an electron-rich phenyl ring.[7]

Non-Aromatic, Saturated Scaffolds: Bicyclo[1.1.1]pentane (BCP)

In the quest to "escape from flatland," three-dimensional saturated scaffolds have gained significant traction as phenyl ring bioisosteres.[9] Bicyclo[1.1.1]pentane (BCP) has emerged as a particularly promising replacement for para-substituted phenyl rings due to its rigid, rod-like structure that mimics the geometry of the phenyl group.[10][11][12]

Key advantages of using a BCP core include:

  • Improved Metabolic Stability: The absence of an aromatic system makes BCP less susceptible to oxidative metabolism.[10]

  • Enhanced Solubility: BCP-containing compounds often exhibit better aqueous solubility compared to their phenyl counterparts.[10][13][14]

  • Three-Dimensional Exploration: The sp³-rich nature of BCP allows for the exploration of chemical space in three dimensions, potentially leading to novel interactions with the target.[10]

Comparative Data Summary

The following table summarizes the key property changes observed when replacing a bromo-fluoro-phenyl group with representative bioisosteres. The data is compiled from various literature sources and serves as a general guide.

Moiety Relative Lipophilicity (LogD) Metabolic Stability (HLM t½) Binding Affinity Key Advantages Considerations
Bromo-Fluoro-Phenyl (Parent) BaselineVariableBaselineEstablished interactionsPotential metabolic liability
Bromo-Fluoro-Pyridyl Generally LowerOften ImprovedContext-DependentImproved metabolic stability, potential for new H-bondsAltered electronics may impact binding
Bromo-Bicyclo[1.1.1]pentyl-Fluoro Significantly LowerSignificantly ImprovedOften MaintainedExcellent metabolic stability, improved solubility, 3D structureSynthesis can be more complex

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis of a key bioisostere and the evaluation of metabolic stability.

Protocol 1: Synthesis of a Bromo-Fluoro-Biaryl Analog via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[15][16][17][18][19] This protocol outlines a general procedure for coupling a bromo-fluoro-phenylboronic acid with a heterocyclic partner.

Objective: To synthesize a 2-(4-bromo-2-fluorophenyl)pyridine derivative.

Materials:

  • 4-Bromo-2-fluorophenylboronic acid

  • 2-Chloropyridine

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine 4-bromo-2-fluorophenylboronic acid (1.2 equivalents), 2-chloropyridine (1.0 equivalent), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent and Base Addition: Add degassed toluene and a 2M aqueous solution of K₃PO₄ (3.0 equivalents).

  • Reaction Execution: Stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard method to assess the susceptibility of a compound to metabolism by CYP enzymes, which are abundant in liver microsomes.[20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a known rapidly metabolized drug like verapamil)

  • Acetonitrile with an internal standard for sample quenching and analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm a solution of HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.

Visualizing the Bioisosteric Replacement Workflow

The decision-making process for selecting a suitable bioisostere can be visualized as a logical workflow.

Bioisostere_Workflow A Start: Bromo-Fluoro-Phenyl Lead Compound B Identify Liabilities (e.g., Metabolic Instability, Poor Solubility) A->B C Propose Bioisosteric Replacements (e.g., Pyridyl, BCP, other heterocycles) B->C D In Silico Evaluation (Docking, Property Prediction) C->D E Synthesize Analogs (e.g., via Suzuki Coupling) D->E F In Vitro Evaluation (Metabolic Stability, Solubility, Affinity) E->F G Analyze Data & Compare to Parent Compound F->G G->C Iterate Design H Select Optimal Candidate for Further Development G->H

Caption: A typical workflow for identifying and validating a bioisosteric replacement.

Conclusion

The replacement of the bromo-fluoro-phenyl group is a nuanced but powerful strategy in lead optimization. While heterocyclic replacements like pyridine offer a well-trodden path to improved metabolic stability, non-classical, saturated bioisosteres such as BCP are providing exciting new avenues to enhance overall drug-like properties.[4][5][10] The choice of a particular bioisostere must be guided by a thorough analysis of the structure-activity relationship and the specific challenges presented by the lead compound. The experimental protocols provided herein offer a starting point for the practical synthesis and evaluation of these promising molecular modifications. By integrating rational design, robust synthetic chemistry, and rigorous in vitro testing, researchers can successfully navigate the complexities of drug development and unlock the full potential of their candidate molecules.

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